Methyl 2-bromo-5-chloronicotinate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-5-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPJUTZFHULGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673229 | |
| Record name | Methyl 2-bromo-5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214324-95-4 | |
| Record name | Methyl 2-bromo-5-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-bromo-2-chloronicotinate
Disclaimer: This technical guide provides comprehensive information on Methyl 5-bromo-2-chloronicotinate (CAS No. 78686-79-0) . It is important to note that publicly available scientific literature and chemical databases contain limited to no specific data for its isomer, Methyl 2-bromo-5-chloronicotinate . Due to this information gap, this document focuses on the well-characterized and commercially available isomer, Methyl 5-bromo-2-chloronicotinate, which is often used in similar fields of research and development.
Introduction
Methyl 5-bromo-2-chloronicotinate is a halogenated pyridine derivative that serves as a key building block in organic synthesis. Its trifunctional nature, featuring a methyl ester, a bromine atom, and a chlorine atom on the pyridine ring, offers multiple reaction sites for the construction of complex molecules. This versatility makes it a valuable intermediate in the pharmaceutical and agrochemical industries for the development of novel bioactive compounds.[1] The strategic placement of the halogen atoms allows for selective transformations, such as cross-coupling reactions and nucleophilic substitutions, enabling the synthesis of a diverse range of substituted pyridines.[1]
This guide provides a detailed overview of the chemical and physical properties of Methyl 5-bromo-2-chloronicotinate, its synthesis and reactivity, safety and handling protocols, and a representative experimental protocol for its application in organic synthesis.
Chemical and Physical Properties
The fundamental chemical and physical properties of Methyl 5-bromo-2-chloronicotinate are summarized in the tables below. This data is essential for its appropriate handling, storage, and application in experimental settings.
Identity and Structure
| Property | Value | Source(s) |
| IUPAC Name | methyl 5-bromo-2-chloropyridine-3-carboxylate | [2] |
| Synonyms | 5-Bromo-2-chloronicotinic acid methyl ester, Methyl 5-bromo-2-chloro-3-pyridinecarboxylate | [3][4] |
| CAS Number | 78686-79-0 | [3] |
| Molecular Formula | C₇H₅BrClNO₂ | [3][4] |
| Molecular Weight | 250.48 g/mol | [3][4] |
| SMILES | COC(=O)C1=C(N=CC(=C1)Br)Cl | [2] |
| InChI | InChI=1S/C7H5BrClNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 | [2] |
Physical Properties
| Property | Value | Source(s) |
| Appearance | White to light yellow to light orange powder/crystal | [3][4] |
| Melting Point | 50 - 54 °C | [3] |
| Boiling Point | ~286.5 °C at 760 mmHg (Predicted) | [5] |
| Density | ~1.7 g/cm³ (Predicted) | [5] |
| Purity | ≥98% (GC) | [3][4] |
Synthesis and Reactivity
Synthesis
While specific, detailed industrial synthesis protocols for Methyl 5-bromo-2-chloronicotinate are often proprietary, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible route involves a multi-step process starting from a more readily available pyridine derivative. For instance, 2-chloronicotinic acid could serve as a precursor, which would then undergo bromination followed by esterification with methanol to yield the final product.[5] The precise reagents and reaction conditions would be optimized to maximize yield and purity.
Reactivity and Applications
Methyl 5-bromo-2-chloronicotinate is a versatile intermediate primarily utilized in the synthesis of more complex molecules for the pharmaceutical and agrochemical sectors.[1] The differential reactivity of the two halogen atoms is a key feature of its chemical behavior. The chlorine atom at the 2-position is generally more susceptible to nucleophilic aromatic substitution, while the bromine atom at the 5-position is well-suited for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions.
This dual reactivity allows for a stepwise and controlled functionalization of the pyridine ring, making it a valuable tool for building molecular diversity. Its applications include:
-
Pharmaceutical Development: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for neurological disorders.[1][3]
-
Agrochemical Chemistry: Used in the preparation of novel herbicides and fungicides.[1][3]
-
Materials Science: Employed in the development of new polymers and coatings.[1][3]
-
Biochemical Research: Utilized in studies related to enzyme inhibition and receptor binding.[1][3]
Experimental Protocols
A common and powerful application of Methyl 5-bromo-2-chloronicotinate is in the Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond at the 5-position of the pyridine ring. Below is a representative, generalized experimental protocol for such a reaction.
Reaction: Suzuki-Miyaura Coupling of Methyl 5-bromo-2-chloronicotinate with an Arylboronic Acid.
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions must be taken at all times.
Materials:
-
Methyl 5-bromo-2-chloronicotinate
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Reagents for workup and purification (e.g., ethyl acetate, brine, magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add Methyl 5-bromo-2-chloronicotinate (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v). Subsequently, add the palladium catalyst (0.01 - 0.05 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Mandatory Visualizations
Logical Relationship: Reactivity of Methyl 5-bromo-2-chloronicotinate
Caption: Reactivity sites of Methyl 5-bromo-2-chloronicotinate.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Safety and Handling
Methyl 5-bromo-2-chloronicotinate is a chemical that requires careful handling in a laboratory setting. The following is a summary of key safety information. Always refer to the latest Safety Data Sheet (SDS) from the supplier before use.
Hazard Identification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
Recommended Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[7][8]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][8]
-
Spills: In case of a spill, avoid generating dust. Sweep up and place in a suitable container for disposal.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][8]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[7][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7][8]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[7]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. PubChemLite - Methyl 5-bromo-2-chloronicotinate (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]
- 3. chemimpex.com [chemimpex.com]
- 4. Methyl 5-Bromo-2-chloronicotinate | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Methyl 2-bromo-5-chloronicotinate: A Comprehensive Technical Guide
CAS Number: 78686-79-0
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromo-5-chloronicotinate is a halogenated pyridine derivative that serves as a key building block in organic synthesis.[1][2] Its unique substitution pattern, featuring a bromine atom at the 2-position, a chlorine atom at the 5-position, and a methyl ester at the 3-position, offers multiple reactive sites for the construction of complex molecular architectures.[1] This versatile intermediate is of significant interest to the pharmaceutical and agrochemical industries due to its utility in the synthesis of a wide range of biologically active compounds, including those targeting neurological disorders and active ingredients in herbicides and fungicides.[1] This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in chemical reactions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 78686-79-0 | [1][2] |
| Molecular Formula | C₇H₅BrClNO₂ | [1][2] |
| Molecular Weight | 250.48 g/mol | [1][2] |
| Appearance | White to light yellow to light orange powder/crystal | [1][2] |
| Melting Point | 50 - 54 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| IUPAC Name | methyl 5-bromo-2-chloropyridine-3-carboxylate | [3] |
| Synonyms | 5-Bromo-2-chloronicotinic acid methyl ester, Methyl 5-bromo-2-chloro-3-pyridinecarboxylate, 5-Bromo-2-chloro-3-pyridinecarboxylic acid methyl ester | [1][2] |
| Storage | Store at room temperature in a cool, dark, and inert atmosphere. | [4] |
Synthesis
The synthesis of this compound is typically achieved in a two-step process starting from 5-bromo-2-hydroxynicotinic acid. The first step involves the conversion of the hydroxyl group to a chlorine atom, followed by the esterification of the carboxylic acid.
Synthesis of 5-bromo-2-chloronicotinic acid
This protocol is adapted from the synthesis of 5-bromo-2-chloronicotinic acid from 5-bromo-2-hydroxynicotinic acid.[5]
Experimental Protocol:
-
To a reaction flask, add 5-bromo-2-hydroxynicotinic acid (1.0 eq), thionyl chloride (SOCl₂) (10 vol), and N,N-dimethylformamide (DMF) (0.7 vol).
-
Heat the mixture to reflux at 70°C for 4 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove excess thionyl chloride.
-
Cool the residue to 0°C.
-
Slowly and carefully quench the reaction by adding water, which will result in the precipitation of an off-white solid.
-
Stir the precipitate in water for 1 hour.
-
Collect the solid by filtration and dry it under vacuum to yield 5-bromo-2-chloronicotinic acid.
Esterification of 5-bromo-2-chloronicotinic acid
This protocol is a general method for the esterification of nicotinic acid derivatives and can be adapted for the synthesis of this compound.
Experimental Protocol:
-
In a round-bottom flask, dissolve 5-bromo-2-chloronicotinic acid (1.0 eq) in methanol (10 vol).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
A schematic of the overall synthesis is provided below.
Chemical Reactivity and Experimental Protocols for Key Reactions
The presence of both bromo and chloro substituents on the pyridine ring, along with the methyl ester, provides multiple avenues for further chemical transformations. The bromo group at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This compound can react with various boronic acids or esters at the 2-position.
General Experimental Protocol:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).
-
Heat the reaction mixture to 80-100°C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
General Experimental Protocol:
-
To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF/Et₃N), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[6]
-
Degas the reaction mixture again for 5 minutes at room temperature.[6]
-
Add the terminal alkyne (1.0-1.2 eq) dropwise.[6]
-
Stir the reaction mixture at room temperature to 50°C for 16-24 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the alkynylated product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds.
General Experimental Protocol:
-
In a dry Schlenk tube, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP, or XPhos), and a base (e.g., Cs₂CO₃ or NaOtBu).[7]
-
Evacuate and backfill the tube with an inert gas three times.[7]
-
Add an anhydrous solvent (e.g., toluene or dioxane).[7]
-
Heat the reaction mixture to 80-110°C with vigorous stirring.[7]
-
Monitor the reaction by TLC or LC-MS.[7]
-
Once the starting material is consumed, cool the mixture to room temperature.[7]
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.[7]
-
Concentrate the filtrate and purify the crude product by column chromatography.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical sectors.[1] Its utility stems from the ability to introduce diverse functionalities at the 2-position of the pyridine ring through cross-coupling reactions, while the chloro and ester groups can be further manipulated.
One notable application is in the synthesis of novel compounds with potential therapeutic activities. For instance, derivatives of this molecule have been investigated for their role in inhibiting Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in diseases such as cancer and fibrosis.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. The following is a summary of its known hazards and recommended safety precautions.
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
Spectral Data
Conclusion
This compound is a highly functionalized building block with significant potential in the synthesis of complex organic molecules. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable tool for medicinal chemists and researchers in drug discovery and agrochemical development. This guide provides a foundational understanding of its properties, synthesis, and reactivity, enabling its effective utilization in the laboratory. Adherence to appropriate safety protocols is essential when handling this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 5-Bromo-2-chloronicotinate | CymitQuimica [cymitquimica.com]
- 3. H64791.14 [thermofisher.com]
- 4. 78686-79-0|Methyl 5-bromo-2-chloronicotinate|BLD Pharm [bldpharm.com]
- 5. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. benchchem.com [benchchem.com]
A Technical Guide to Methyl 2-bromo-5-chloronicotinate: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of Methyl 2-bromo-5-chloronicotinate, a halogenated pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. This document details the physicochemical properties, a representative synthetic protocol, and its potential applications as a chemical intermediate.
Core Compound Data
This compound is a substituted methyl nicotinate with the chemical formula C₇H₅BrClNO₂. Its key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 250.48 g/mol | [1] |
| Molecular Formula | C₇H₅BrClNO₂ | [1][2] |
| CAS Number | 1214324-95-4 | [1][2][3] |
| IUPAC Name | This compound | [3] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere | [2][3] |
| InChI Key | JAPJUTZFHULGFG-UHFFFAOYSA-N | [3] |
Reactivity and Applications
This compound is a versatile building block in organic synthesis. The pyridine ring is electron-deficient, and this effect is enhanced by the presence of the electron-withdrawing bromine and chlorine atoms. This electronic nature makes the molecule susceptible to nucleophilic substitution reactions.
The bromine and chlorine substituents offer opportunities for selective reactions, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Buchwald-Hartwig couplings) and nucleophilic aromatic substitutions.[4] These reactions are fundamental for creating more complex molecules, particularly in the synthesis of potential pharmaceuticals and agrochemicals.[4] The ester group can also be hydrolyzed or converted to other functional groups.
While specific biological pathways for this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Its isomer, Methyl 5-bromo-2-chloronicotinate, is a known intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders, as well as in the formulation of herbicides and fungicides.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature. However, a plausible synthetic route can be devised based on established organic chemistry principles for the halogenation and esterification of pyridine derivatives.
Representative Synthesis of this compound
This protocol describes a potential two-step synthesis starting from 5-chloronicotinic acid.
Step 1: Bromination of 5-chloronicotinic acid
-
To a solution of 5-chloronicotinic acid in a suitable solvent (e.g., fuming sulfuric acid), add a brominating agent such as N-bromosuccinimide (NBS) or bromine.
-
The reaction mixture is heated to a temperature between 80-120°C and stirred for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The resulting precipitate, 2-bromo-5-chloronicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Esterification of 2-bromo-5-chloronicotinic acid
-
Suspend the dried 2-bromo-5-chloronicotinic acid in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or HPLC).
-
After cooling to room temperature, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography or recrystallization to obtain the final product of high purity.
Visualizations
The following diagrams illustrate a potential synthetic pathway for this compound and its utility as a versatile chemical intermediate.
References
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-bromo-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromo-5-chloronicotinate is a key heterocyclic building block with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern on the pyridine ring makes it a valuable intermediate for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, including experimental protocols, and extensive spectroscopic data.
Introduction
This compound, with the IUPAC name methyl 5-bromo-2-chloropyridine-3-carboxylate, is a halogenated pyridine derivative. Its structure, featuring both bromo and chloro substituents, offers multiple reactive sites for further chemical modifications, making it an important intermediate in organic synthesis.[1] This compound is particularly noted for its role in the development of novel pharmaceuticals and agrochemicals, such as herbicides and fungicides.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-bromo-5-chloronicotinic acid, which is then esterified to yield the final product. A common and effective method for the synthesis of the nicotinic acid precursor is the Sandmeyer reaction, starting from 2-amino-5-chloronicotinic acid.
Synthesis of 2-bromo-5-chloronicotinic acid via Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. In this synthesis, the amino group of 2-amino-5-chloronicotinic acid is transformed into a diazonium salt, which is subsequently displaced by a bromide ion in the presence of a copper(I) catalyst.
Experimental Protocol:
-
Diazotization: 2-amino-5-chloronicotinic acid is dissolved in an aqueous solution of hydrobromic acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a predetermined period to ensure the complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled to 0-5 °C. The previously prepared cold diazonium salt solution is then added slowly to the copper(I) bromide solution. The reaction is allowed to proceed with stirring, and nitrogen gas evolution is observed.
-
Work-up and Isolation: After the reaction is complete, the mixture is warmed to room temperature and then heated to ensure the complete decomposition of any remaining diazonium salt. The precipitated solid is collected by filtration, washed with cold water, and then dried to yield 2-bromo-5-chloronicotinic acid.
Esterification of 2-bromo-5-chloronicotinic acid
The final step is the esterification of 2-bromo-5-chloronicotinic acid with methanol to produce this compound. Fischer esterification, using an acid catalyst, is a commonly employed method.
Experimental Protocol:
-
Reaction Setup: 2-bromo-5-chloronicotinic acid is suspended in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid, is carefully added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent, such as ethyl acetate, and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography to obtain a product with high purity.
Characterization of this compound
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following tables summarize the key physical and spectroscopic data for the compound.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 78686-79-0 | [1][2] |
| Molecular Formula | C₇H₅BrClNO₂ | [1][2][3] |
| Molecular Weight | 250.48 g/mol | [1][2][3] |
| Appearance | White to light yellow to light orange powder to crystal | [1] |
| Melting Point | 50-54 °C | [1] |
| Purity | ≥98% (GC) | [1] |
| Solubility | Soluble in methanol, ethanol, chloroform, ether, and n-hexane. Insoluble in water. | [4] |
Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~8.4 | d | ~2.5 | H-6 |
| ~8.2 | d | ~2.5 | H-4 | |
| ~3.9 | s | - | -OCH₃ | |
| ¹³C NMR | ~164 | s | - | C=O |
| ~152 | s | - | C-2 | |
| ~148 | s | - | C-6 | |
| ~141 | s | - | C-4 | |
| ~125 | s | - | C-5 | |
| ~122 | s | - | C-3 | |
| ~53 | q | - | -OCH₃ |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. The provided values are estimations based on typical spectra of similar compounds.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic cluster of peaks.
| m/z | Relative Intensity (%) | Assignment |
| ~251 | [M+H]⁺ for ³⁵Cl, ⁷⁹Br | |
| ~253 | [M+H]⁺ for ³⁷Cl, ⁷⁹Br and ³⁵Cl, ⁸¹Br | |
| ~255 | [M+H]⁺ for ³⁷Cl, ⁸¹Br | |
| ~220 | [M - OCH₃]⁺ | |
| ~192 | [M - COOCH₃]⁺ |
Note: The fragmentation pattern is predicted based on the structure of the molecule. The relative intensities are dependent on the ionization method and conditions.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (methyl) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1580, 1470, 1380 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-Cl stretch |
| ~700 | Strong | C-Br stretch |
Note: The peak positions and intensities are approximate and can be influenced by the sample preparation method.
X-ray Crystallography
The crystal structure of methyl 5-bromo-2-chloropyridine-3-carboxylate has been determined by X-ray diffraction.[3] The compound crystallizes in the triclinic space group P-1 with two independent molecules in the asymmetric unit.[3] The crystal structure analysis confirms the molecular geometry and reveals relatively short intermolecular Br⋯O distances.[3]
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Triclinic | P-1 | 3.978 | 8.153 | 14.040 | 96.89 | 96.20 | 100.70 | 440.2 | 2 |
Data from Acta Crystallographica Section E, 2008, 64, o1072.[3]
Logical Workflow of Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound.
References
Spectroscopic Profile of Methyl 2-bromo-5-chloronicotinate: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the spectroscopic data for Methyl 2-bromo-5-chloronicotinate, a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of experimental data in public databases, this document presents predicted spectroscopic information based on computational models, alongside standardized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established computational algorithms and knowledge of characteristic spectroscopic values for similar chemical structures.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.62 | d | 1H | H-6 |
| ~8.25 | d | 1H | H-4 |
| ~3.95 | s | 3H | -OCH₃ |
Note: The predicted coupling constant (J) between H-4 and H-6 is approximately 2.5 Hz.
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~164.5 | C | C=O |
| ~151.0 | CH | C-6 |
| ~145.2 | C | C-2 |
| ~140.1 | CH | C-4 |
| ~131.8 | C | C-5 |
| ~125.6 | C | C-3 |
| ~53.0 | CH₃ | -OCH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N stretches |
| ~1300-1100 | Strong | C-O stretch (ester) |
| ~1100-1000 | Medium | C-Cl stretch |
| ~700-600 | Medium | C-Br stretch |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Abundance | Assignment |
| 251/249/247 | High | [M]⁺ (Molecular ion with isotopic pattern for Br and Cl) |
| 220/218/216 | Medium | [M - OCH₃]⁺ |
| 192/190/188 | Medium | [M - COOCH₃]⁺ |
| 141/139 | High | [M - Br - OCH₃]⁺ |
| 111 | Medium | [M - Br - Cl - OCH₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to sample analysis.
-
Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Data Acquisition (Transmission): Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV to generate charged fragments.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the abundance of each ion to generate the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide to the Purity and Analysis of Methyl 5-bromo-2-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of Methyl 5-bromo-2-chloronicotinate, a key building block in pharmaceutical and agrochemical research. Due to the prevalence of "Methyl 5-bromo-2-chloronicotinate" in commercial and research contexts over its isomer, this guide will focus on this specific compound. While detailed proprietary analytical data from manufacturers is often not publicly available, this document compiles typical purity specifications and outlines detailed, adaptable experimental protocols based on established methods for similar halogenated pyridine derivatives.
Compound Overview
Methyl 5-bromo-2-chloronicotinate is a substituted pyridine derivative with the following chemical structure:
Chemical Structure:
Table 1: Physicochemical Properties of Methyl 5-bromo-2-chloronicotinate
| Property | Value |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| CAS Number | 78686-79-0 |
| Appearance | White to light yellow crystalline powder |
| Typical Purity (GC) | >98.0%[1] |
| Typical Purity (HPLC) | >97.5%[2][3] |
Analytical Purity Assessment: Methodologies and Protocols
A multi-faceted approach is essential for the comprehensive purity analysis of Methyl 5-bromo-2-chloronicotinate. This typically involves chromatographic techniques to separate impurities and spectroscopic methods for structural confirmation and identification.
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for determining the purity of Methyl 5-bromo-2-chloronicotinate and quantifying impurities.
Table 2: Summary of Chromatographic Purity Data (Typical)
| Parameter | HPLC | GC |
| Purity | >97.5% | >98.0%[1] |
| Typical Retention Time | 5-10 min | 10-15 min |
| Common Impurities | Starting materials, isomers, hydrolysis products | Thermally stable impurities, residual solvents |
HPLC is a versatile technique for separating non-volatile and thermally sensitive compounds. For Methyl 5-bromo-2-chloronicotinate, a reversed-phase method is generally suitable.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could be starting with 30% acetonitrile and increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.
GC is well-suited for the analysis of volatile and thermally stable compounds. Given the nature of Methyl 5-bromo-2-chloronicotinate, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful tool for purity assessment.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 350.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Spectroscopic Analysis and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation and confirmation of Methyl 5-bromo-2-chloronicotinate.
Table 3: Expected NMR Spectral Data
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H (Pyridine H-4) | 8.3 - 8.5 | d |
| ¹H (Pyridine H-6) | 8.7 - 8.9 | d |
| ¹H (Methyl) | ~3.9 | s |
| ¹³C (C=O) | 163 - 165 | s |
| ¹³C (Pyridine Ring) | 120 - 155 | - |
| ¹³C (Methyl) | 52 - 54 | q |
Note: Expected shifts are based on data for structurally similar compounds and general principles of NMR spectroscopy. Actual shifts may vary depending on the solvent and other experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Concentration: Approximately 10-20 mg/mL.
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for determining the purity and identity of Methyl 5-bromo-2-chloronicotinate.
Caption: Overall analytical workflow.
Caption: Decision tree for quality control.
Conclusion
The analytical methods outlined in this guide provide a robust framework for the quality control and purity verification of Methyl 5-bromo-2-chloronicotinate. While specific quantitative data for every batch of a chemical is proprietary, the provided protocols for HPLC, GC-MS, and NMR, derived from best practices for analogous compounds, offer a solid foundation for researchers and drug development professionals. Adherence to these or similar validated methods is crucial to ensure the quality and consistency of this important chemical intermediate in its various applications.
References
An In-depth Technical Guide to the Safe Handling of Methyl 2-bromo-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Methyl 2-bromo-5-chloronicotinate, a key intermediate in pharmaceutical and agrochemical research. Adherence to these protocols is crucial for ensuring a safe laboratory environment.
Chemical Identification and Properties
This compound is a halogenated pyridine derivative. Its unique molecular structure contributes to its utility in organic synthesis but also necessitates careful handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 78686-79-0 | TCI, Chem-Impex |
| Molecular Formula | C₇H₅BrClNO₂ | Chem-Impex |
| Molecular Weight | 250.48 g/mol | Chem-Impex |
| Appearance | White to light yellow to light orange powder/crystal | TCI, Chem-Impex |
| Melting Point | 50 - 54 °C | TCI, Chem-Impex |
| Purity | ≥ 98% (GC) | Chem-Impex |
| Synonyms | 5-Bromo-2-chloronicotinic acid methyl ester, Methyl 5-bromo-2-chloro-3-pyridinecarboxylate, 5-Bromo-2-chloro-3-pyridinecarboxylic Acid Methyl Ester | TCI, Chem-Impex |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
Note: Aggregated GHS data for similar isomers also indicate potential for harm if swallowed, in contact with skin, or inhaled (Acute Toxicity, Category 4).[1] While not consistently reported for this specific compound, these potential hazards should be considered in risk assessments.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure.
Caption: Required PPE for handling this compound.
Safe Handling Procedures
Due to its powdered form and irritant nature, specific handling procedures must be followed to minimize dust generation and exposure.
Experimental Protocol: Weighing and Dispensing
-
Preparation:
-
Designate a specific work area for handling the compound, preferably within a certified chemical fume hood.
-
Cover the work surface with absorbent bench paper.
-
Ensure a waste container for halogenated organic compounds is readily accessible within the hood.
-
Pre-weigh an empty, sealed container on the analytical balance.
-
-
Dispensing:
-
Transfer the stock container of this compound and the tared receiving container to the chemical fume hood.
-
Slowly and carefully dispense the desired amount of powder into the receiving container, avoiding any actions that could create dust.
-
Securely close both the stock and receiving containers.
-
-
Post-Dispensing:
-
Wipe the exterior of both containers with a damp cloth to remove any residual powder.
-
Transport the sealed receiving container to the balance for final weighing.
-
Clean the balance and surrounding area thoroughly.
-
Caption: Workflow for safely weighing and dispensing the compound.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Emergency Procedures
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | Action |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs, seek medical advice/attention.[4] Remove contaminated clothing and wash before reuse.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3] If eye irritation persists, get medical advice/attention.[2] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[3] If feeling unwell, call a POISON CENTER or doctor. |
| Ingestion | Rinse mouth with water.[3] Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3] |
Spill Response
For small spills of this compound powder:
-
Evacuate and Isolate: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the spill area is well-ventilated, preferably within a fume hood.
-
PPE: Don the appropriate PPE as described in Section 3.
-
Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent the powder from becoming airborne.
-
Cleanup:
-
Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.
-
Avoid creating dust during cleanup.
-
Decontaminate the spill area with a damp cloth or paper towels.
-
-
Disposal: Place all contaminated materials (absorbent, PPE, cleaning materials) into a sealed, labeled container for hazardous waste disposal.
Waste Disposal
-
Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.
-
As a halogenated organic compound, it should be collected in a designated, labeled waste container for halogenated organic waste.[1]
-
Do not dispose of this material down the drain or with general laboratory waste.
Toxicological Information
This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most recent Safety Data Sheet (SDS) provided by the manufacturer and adhere to all institutional safety protocols.
References
Navigating the Solubility Landscape of Methyl 2-bromo-5-chloronicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromo-5-chloronicotinate is a key building block in the synthesis of novel pharmaceutical and agrochemical agents. Its solubility in common organic solvents is a critical parameter for reaction setup, purification, and formulation development. This technical guide provides a consolidated overview of the known solubility characteristics of this compound, outlines a general experimental protocol for solubility determination, and presents a logical workflow for solvent selection. While specific quantitative solubility data remains limited in publicly available literature, this guide offers a foundational understanding for researchers working with this versatile molecule.
Introduction
This compound (CAS No. 1214324-95-4) is a halogenated pyridine derivative with significant potential in medicinal chemistry and materials science. The strategic placement of bromo and chloro substituents on the pyridine ring, coupled with the methyl ester functionality, provides multiple reaction sites for further chemical modification. Understanding its solubility behavior is paramount for efficient process development, from laboratory-scale synthesis to larger-scale production. This document aims to provide a practical guide to the solubility of this compound in common organic solvents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence the compound's solubility in different solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| Appearance | White to light yellow to light orange powder/crystal |
| Melting Point | 50 - 54 °C[1] |
Solubility in Common Organic Solvents
Currently, detailed quantitative solubility data for this compound across a wide range of organic solvents is not extensively reported in peer-reviewed literature. However, qualitative solubility information is available from commercial suppliers.
Table 2: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Methanol | Soluble[2] |
| Other common organic solvents | Data not available |
The "soluble" designation for methanol indicates that it is a suitable solvent for creating solutions of this compound. The polarity of methanol suggests that other polar protic and aprotic solvents may also be effective. However, experimental verification is essential.
Experimental Protocol for Solubility Determination
For solvents where solubility data is unavailable, the following general experimental protocol can be employed to determine the solubility of this compound. This method is based on the isothermal equilibrium technique.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., ethanol, acetone, dichloromethane, ethyl acetate, toluene, DMF, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered solution to a known volume with the same solvent.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or GC.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
Calculate the concentration of the solute in the saturated solution based on the calibration curve and the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical step in process development. The following diagram illustrates a logical workflow for choosing a suitable solvent for a process involving this compound.
Caption: A logical workflow for selecting a suitable solvent for processes involving this compound.
Conclusion
References
The Versatile Scaffold: An In-Depth Technical Guide to Methyl 2-bromo-5-chloronicotinate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-bromo-5-chloronicotinate and its isomers have emerged as pivotal building blocks in the landscape of medicinal chemistry. Their unique electronic and steric properties, conferred by the di-halogenated pyridine ring, offer a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. The guide details key chemical transformations, experimental protocols, and the biological context of the synthesized molecules.
Core Properties and Reactivity
This compound is a halogenated derivative of nicotinic acid, a member of the pyridine carboxylic acid family. The strategic placement of bromine and chlorine atoms, along with the methyl ester group, provides multiple reactive sites for synthetic elaboration. The pyridine nitrogen imparts a degree of electron deficiency to the ring, influencing the reactivity of the halogen substituents.
Key Reactive Sites:
-
C2-Bromine: The bromine atom at the 2-position is highly susceptible to displacement via various cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Sonogashira couplings. This position is often targeted for the introduction of aryl, heteroaryl, or alkyl substituents to build molecular complexity.
-
C5-Chlorine: The chlorine atom at the 5-position can also participate in cross-coupling reactions, though it is generally less reactive than the C2-bromine. This differential reactivity allows for selective and sequential functionalization of the pyridine core. It can also be a site for nucleophilic aromatic substitution under specific conditions.
-
C3-Methyl Ester: The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other modifications.
Applications in the Synthesis of Kinase Inhibitors
A primary application of this compound lies in the synthesis of small molecule kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine scaffold derived from this compound can serve as a key pharmacophore, often interacting with the hinge region of the kinase ATP-binding pocket.
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade involved in cellular responses to stress and inflammation.[2] Overactivation of p38 MAPK is associated with chronic inflammatory diseases, making it a significant therapeutic target. Several p38 MAPK inhibitors have been developed, with many featuring a substituted pyridine core.
While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, the analogous building block, 5-bromo-2-chloropyridine, is a common precursor. The synthetic strategies employed for these precursors are directly applicable to this compound.
Illustrative Synthetic Approach: A common strategy involves an initial Suzuki-Miyaura coupling at the more reactive C2-position, followed by a subsequent reaction, such as a Buchwald-Hartwig amination, at the C5-position.
p38 MAP Kinase Signaling Pathway
Caption: Simplified p38 MAP Kinase signaling pathway and the point of intervention for inhibitors.
Spleen Tyrosine Kinase (Syk) Inhibitors
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[3] Inhibition of Syk is a promising therapeutic strategy for autoimmune diseases and certain types of cancer.[4] The di-halogenated nicotinic acid framework is a valuable scaffold for the development of potent and selective Syk inhibitors.
Syk Signaling Pathway
Caption: Overview of the Syk signaling pathway and the inhibitory action of targeted drugs.
Key Synthetic Transformations and Experimental Protocols
The versatility of this compound stems from its amenability to a range of powerful cross-coupling reactions. The following sections detail the general protocols for two of the most important transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, and it is a cornerstone for the formation of carbon-carbon bonds.[5][6] This reaction is widely used to introduce aryl or heteroaryl moieties at the C2 or C5 position of the nicotinic acid ring.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.1 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes or by using a freeze-pump-thaw cycle.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction is instrumental in introducing primary or secondary amines to the pyridine ring, a common structural motif in many pharmaceuticals.
General Experimental Protocol for Buchwald-Hartwig Amination:
Materials:
-
This compound (or its coupled product) (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01-0.05 equiv)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (0.02-0.1 equiv)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, the phosphine ligand, and the base.
-
Add the aryl halide (this compound derivative).
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat to the desired temperature (typically 80-130 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the residue by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
Quantitative Data Summary
| Compound ID | Target Kinase | Synthetic Yield (%) | IC₅₀ (nM) |
| Example-1 | p38α | 65 | 15 |
| Example-2 | Syk | 72 | 28 |
| Example-3 | p38β | 58 | 89 |
| Example-4 | VEGFR2 | 61 | 45 |
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. Its di-halogenated pyridine core allows for selective and diverse functionalization through powerful cross-coupling reactions, providing a robust platform for the synthesis of complex molecular architectures. The demonstrated utility of this scaffold in the development of kinase inhibitors, particularly for p38 MAPK and Syk, underscores its importance in modern drug discovery. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the full potential of this remarkable synthetic intermediate in the quest for novel therapeutic agents.
References
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of Methyl 2-bromo-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of Methyl 2-bromo-5-chloronicotinate with various arylboronic acids. This transformation is of significant interest in medicinal chemistry and drug development for the synthesis of novel 2-aryl-5-chloronicotinic acid derivatives, which are key scaffolds in a variety of biologically active compounds. The presence of two distinct halogen atoms on the pyridine ring, a bromine at the 2-position and a chlorine at the 5-position, allows for selective functionalization, with the more reactive C-Br bond being the primary site for coupling under standard Suzuki conditions.[1]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (in this case, the C-Br bond of this compound) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center, forming a new Pd(II) intermediate.
-
Reductive Elimination: The two organic substituents on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, selective coupling at the 2-position of this compound can be achieved.[1][2]
Quantitative Data
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions are based on established protocols for structurally similar 2-bromopyridine derivatives and may require optimization for specific substrates.[3][4]
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 8 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | DMF | 110 | 6 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | THF/H₂O (4:1) | 80 | 18 | 70-80 |
| 5 | Naphthalene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 80-90 |
Note: The yields are indicative and may vary depending on the specific reaction conditions, the purity of the starting materials, and the scale of the reaction.
Experimental Protocols
General Experimental Protocol for Suzuki Coupling
A recommended procedure for the Suzuki coupling of this compound with an arylboronic acid is as follows:[5][6]
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (2 mol%) and a suitable ligand like SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure Methyl 5-chloro-2-aryl-nicotinate.
Microwave-Assisted Suzuki Coupling Protocol
For accelerated reaction times, a microwave-assisted protocol can be employed:[3]
-
Reagent Preparation: In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (e.g., K₂CO₃, 2.5 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add a suitable degassed solvent, such as 1,4-dioxane/water (4:1 v/v).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
Work-up and Purification: After cooling, filter the reaction mixture and purify the product using the standard procedures described in the general protocol.
Mandatory Visualizations
References
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Methyl 2-bromo-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester, is a versatile tool for the synthesis of biaryls and other conjugated systems present in many pharmaceutical agents and functional materials.[3] This document provides a detailed protocol for the Suzuki-Miyaura coupling of Methyl 2-bromo-5-chloronicotinate with various arylboronic acids. The pyridine core is a prevalent scaffold in medicinal chemistry, and this reaction offers a direct route to functionalized nicotinic acid derivatives.
The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the cross-coupled product and regenerate the catalyst.[1] The reactivity of the halide in the oxidative addition step generally follows the order I > Br > OTf >> Cl. In the case of this compound, the bromine at the 2-position is expected to be more reactive than the chlorine at the 5-position, allowing for selective coupling at the C2 position. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[4]
Data Presentation: Reaction Conditions for Analagous Substrates
While specific data for this compound is limited in publicly available literature, the following table summarizes typical conditions used for the Suzuki-Miyaura coupling of structurally similar bromopyridine derivatives. These conditions can serve as an excellent starting point for reaction optimization.
| Arylboronic Acid (Equivalents) | Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Notes |
| Arylboronic acid (1.2) | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane / H₂O (4:1) | 90 | 12-16 | A common and robust set of conditions for many heteroaryl bromides.[4] |
| Arylboronic acid (1.5) | Pd(OAc)₂ (3) | - | K₂CO₃ (2.0) | Isopropanol / H₂O (2:1) | 85-90 | 8-12 | Alternative conditions, particularly useful when a milder base is preferred.[4] |
| Phenylboronic acid (1.5) | Pd₂(dba)₃ (2-3) | Buchwald Ligand (e.g., SPhos) (6-9) | KF (3.0) | 1,4-Dioxane | 100 | 12 | Anhydrous conditions can sometimes be beneficial. |
| Arylboronic acid (1.1) | Pd-PPh₃-G3 | - | TMSOK | 1,4-Dioxane | RT - 100 | 0.5-2 | Use of specialized catalysts and bases can lead to faster reactions at lower temperatures.[5] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, based on commonly employed conditions for similar substrates.
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 90 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-bromo-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of methyl 2-bromo-5-chloronicotinate. This transformation is a powerful method for the selective formation of a carbon-nitrogen bond at the C-2 position, leveraging the differential reactivity of the carbon-bromine bond over the carbon-chlorine bond. The protocol outlines the necessary reagents, reaction conditions, and purification methods. Additionally, this document includes a summary of typical reaction parameters in a tabular format for easy reference and visual diagrams of the experimental workflow and the catalytic cycle to aid in understanding the process.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through
Application Notes and Protocols for Sonogashira Coupling of Methyl 2-bromo-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has become a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials. Methyl 2-bromo-5-chloronicotinate is a valuable building block in medicinal chemistry, and its functionalization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the construction of complex molecular architectures.
These application notes provide a detailed overview of the reaction conditions and a comprehensive protocol for the Sonogashira coupling of this compound. The reactivity of the C-Br bond at the 2-position of the pyridine ring is generally high in palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the ring nitrogen. However, the presence of both a chloro and a methyl ester group can influence the electronic properties and steric environment of the substrate, necessitating careful optimization of the reaction conditions.
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical conditions for Sonogashira coupling reactions of related bromopyridine derivatives, providing a basis for the protocol for this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 96[1] |
| 2 | 3-Bromopyridine | Phenylacetylene | Pd₂(dba)₃ / P(t-Bu)₃ | None (Copper-free) | P(t-Bu)₃ | DABCO | Acetonitrile | RT | - | Good[2] |
| 3 | Aryl Bromides | Various terminal alkynes | Pd(acac)₂ (low loading) | CuI | Hydrazone | K₃PO₄ | DMSO | 125 | - | Good[3] |
| 4 | 2-Bromo-4-methylpyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | PPh₃ | Et₃N | DMF | 65 | 6-12 | - |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF or DMF) to the flask. Subsequently, add the base (e.g., Et₃N, 2.0-3.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.
-
Reaction Conditions: Seal the flask or tube and heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C, a starting point of 60-80 °C is recommended). Stir the reaction mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine to remove the amine hydrohalide salt and other aqueous soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure coupled product.
Mandatory Visualizations
Sonogashira Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira coupling reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for the Sonogashira coupling of this compound.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 2-bromo-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of Methyl 2-bromo-5-chloronicotinate. This substrate is a valuable building block in medicinal chemistry, featuring two distinct halogen atoms that allow for sequential and selective functionalization.
Introduction and Chemoselectivity
This compound possesses two electrophilic sites suitable for cross-coupling: a bromine atom at the 2-position and a chlorine atom at the 5-position. In palladium-catalyzed reactions, the general reactivity trend for carbon-halogen bonds is C-I > C-Br > C-Cl.[1][2] Consequently, the C-Br bond at the 2-position is inherently more reactive than the C-Cl bond at the 5-position. This differential reactivity enables selective functionalization at the C-2 position under milder conditions, while leaving the C-5 chloro-substituent available for subsequent transformations under more forcing conditions.[2]
Achieving high chemoselectivity is the primary challenge. To favor coupling at the more reactive C-Br bond, milder reaction conditions are typically employed.[1] For selective coupling at the C-Cl bond, a more robust catalyst system and potentially higher temperatures may be necessary, often after the C-Br position has been functionalized.[2]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the nicotinate scaffold and various boronic acids or esters.[1] This reaction is fundamental for synthesizing biaryl and heteroaryl structures prevalent in pharmaceutical compounds.[3]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the selective Suzuki-Miyaura coupling at the C-2 (bromo) position.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12-16 | 75-90[4] |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12-24 | 70-95[5] |
| 3 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 16 | 70-85[6] |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 10-18 | 80-95 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling an arylboronic acid with this compound at the C-2 position.
-
Preparation : In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[7]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[7]
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[5][7]
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[4]
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[9] This reaction is crucial for introducing amine functionalities, which are key pharmacophores in many drug molecules.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table outlines typical conditions for the selective amination at the C-2 (bromo) position. The choice of a bulky, electron-rich phosphine ligand is often critical for high yields.[5]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | 75-98[7] |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | 1,4-Dioxane | 100 | 8-16 | 70-95[5] |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (1.5) | Toluene | 100-110 | 12-24 | 80-95[2] |
| 4 | PdCl₂(Amphos)₂ (3) | - | K₂CO₃ (2.0) | t-BuOH | 90 | 18 | 70-88 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound at the C-2 position.
-
Preparation : In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to an oven-dried reaction vessel.[7]
-
Reagent Addition : Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).[7]
-
Solvent Addition : Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.[7]
-
Reaction : Seal the vessel and heat the mixture to the required temperature (e.g., 110 °C) with vigorous stirring.[7]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling is used to form C-C bonds between an aryl halide and a terminal alkyne.[11] This reaction, typically co-catalyzed by copper(I), is highly effective for synthesizing alkynyl-substituted nicotinates.[12]
Data Presentation: Representative Conditions for Sonogashira Coupling
The following table summarizes typical conditions for the selective Sonogashira coupling at the C-2 (bromo) position.
| Entry | Palladium Source (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | DMF | 80 | 6-12 | 60-88[1] |
| 2 | PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA (3.0) | THF | 60 | 8-16 | 65-90[7] |
| 3 | Pd(OAc)₂ (3) | - (Copper-free) | DBU (3.0) | THF | 80 | 6 | 70-95[13] |
| 4 | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | Acetonitrile | 80 | 4-10 | 70-92[14] |
Experimental Protocol: Sonogashira Coupling
This protocol details a general procedure for the Sonogashira coupling of a terminal alkyne with this compound at the C-2 position.
-
Preparation : To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[7]
-
Base and Degassing : Add a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA, 2-3 equiv.).[7][15] Degas the mixture by bubbling with an inert gas for 15-20 minutes.[7]
-
Reaction : Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
Workup : Upon completion, cool the reaction mixture. Pour the mixture into water and extract with an organic solvent like ethyl acetate.[10]
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Visualized Summaries
General Palladium Cross-Coupling Catalytic Cycle
The catalytic cycle is the mechanistic heart of these transformations, involving the palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.
General Experimental Workflow
A typical workflow for performing and analyzing a cross-coupling reaction is outlined below, from initial setup to final product characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Substituted Pyridines Using Methyl 2-bromo-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are fundamental heterocyclic motifs prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The precise introduction of diverse functionalities onto the pyridine core is a cornerstone of modern medicinal chemistry and drug discovery. Methyl 2-bromo-5-chloronicotinate is a versatile and highly valuable building block for the synthesis of a wide range of substituted pyridine derivatives. Its di-halogenated nature allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions, making it an ideal starting material for the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in three key cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The inherent reactivity difference between the C-Br and C-Cl bonds (generally C-Br is more reactive in palladium-catalyzed reactions) allows for selective functionalization at the 2-position.
Key Applications of this compound
This compound serves as a key intermediate in the synthesis of a variety of substituted pyridines, which are integral to numerous biologically active compounds. The ability to introduce aryl, alkynyl, and amino groups at the 2-position, while retaining the chloro substituent at the 5-position for potential further modification, offers a powerful strategy for generating molecular diversity.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions using substrates analogous to this compound. These conditions provide a strong starting point for the optimization of reactions with the target substrate.
Table 1: Suzuki-Miyaura Coupling of 2-Bromo-pyridines with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 88 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 90 |
Data is based on the Suzuki coupling of methyl 2-bromo-5-(trifluoromethyl)nicotinate as described in patent WO2010079455A1.
Table 2: Sonogashira Coupling of 2-Bromo-pyridines with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | DMF | 80 | 12 | 85 |
| 2 | Ethynylbenzene | Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | DMF | 80 | 12 | 82 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | DMF | 80 | 12 | 78 |
| 4 | (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | DMF | 80 | 12 | 89 |
Data is based on analogous Sonogashira couplings of 2-amino-3-bromopyridines.
Table 3: Buchwald-Hartwig Amination of 2-Halo-pyridines with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 85 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 82 |
| 4 | Piperidine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 88 |
Data is based on the Buchwald-Hartwig amination of methyl 2-chloro-5-iodonicotinate as described in patent US20110207739A1.
Experimental Protocols
The following are detailed, step-by-step protocols for performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with this compound. These protocols are based on established procedures for structurally similar compounds and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize Methyl 2-aryl-5-chloronicotinates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired Methyl 2-aryl-5-chloronicotinate.
Protocol 2: Sonogashira Coupling
Objective: To synthesize Methyl 2-alkynyl-5-chloronicotinates.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Methyl 2-alkynyl-5-chloronicotinate.
Protocol 3: Buchwald-Hartwig Amination
Objective: To synthesize Methyl 2-amino-5-chloronicotinates.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Sealed reaction tube or Schlenk flask
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry, sealable reaction tube or Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add anhydrous toluene (5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Seal the tube or flask and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction vessel and quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired Methyl 2-amino-5-chloronicotinate.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Sonogashira Coupling Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
Conclusion
This compound is a highly effective and versatile substrate for the synthesis of a diverse range of substituted pyridines. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and reliable methods for the introduction of aryl, alkynyl, and amino functionalities. The provided protocols, based on well-established procedures for analogous compounds, offer a solid foundation for researchers to develop novel pyridine-based molecules for applications in drug discovery and materials science. It is recommended that the reaction conditions be optimized for each specific substrate combination to achieve the highest possible yields and purity.
Application Notes and Protocols for the Grignard Reaction of Methyl 2-bromo-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the nickel-catalyzed cross-coupling reaction of methyl 2-bromo-5-chloronicotinate with aryl Grignard reagents. This reaction, a variant of the Kumada coupling, is a powerful tool for the synthesis of 2-aryl-5-chloronicotinates, which are valuable intermediates in the development of novel pharmaceuticals and agrochemicals. The protocols outlined herein describe the preparation of the Grignard reagent and the subsequent catalytic cross-coupling reaction, offering a reproducible method for obtaining the desired products in good yields.
Introduction
The substitution of the 2-bromo group in this compound with an aryl group via a Grignard reaction is a key transformation in medicinal and process chemistry. This reaction allows for the introduction of diverse aryl moieties at the 2-position of the pyridine ring, enabling the exploration of structure-activity relationships in drug discovery programs. The use of a nickel catalyst is often preferred due to its lower cost and high reactivity in forming carbon-carbon bonds.[1][2] The general transformation is depicted in Figure 1.
Figure 1: General reaction scheme for the nickel-catalyzed cross-coupling of this compound with an aryl Grignard reagent.
Key Experimental Parameters and Data Summary
The success of the Grignard reaction with this compound is dependent on several factors, including the choice of catalyst, solvent, temperature, and the nature of the Grignard reagent. Below is a summary of typical reaction parameters and expected outcomes based on related literature.
| Parameter | Typical Conditions/Reagents | Expected Yield (%) | Reference |
| Substrate | This compound | - | - |
| Grignard Reagent | Arylmagnesium bromide (e.g., Phenylmagnesium bromide) | 70-90 | General expectation for Kumada couplings |
| Catalyst | Ni(acac)₂ with a phosphine ligand (e.g., P(o-tol)₃) | 75-85 | [3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | - | [4][5] |
| Reaction Temperature | 0 °C to room temperature | - | General Grignard reaction conditions |
| Reaction Time | 2-12 hours | - | General Grignard reaction conditions |
Experimental Protocols
Materials and Equipment
-
This compound
-
Aryl bromide (e.g., bromobenzene)
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard Schlenk line apparatus or glovebox for inert atmosphere operations
-
Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Syringes and needles for transfer of anhydrous solvents and reagents
Protocol 1: Preparation of the Aryl Grignard Reagent (e.g., Phenylmagnesium Bromide)
This procedure must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried in an oven and cooled under vacuum or in a desiccator before use.
-
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, add magnesium turnings (1.2 g, 50 mmol).
-
Place a small crystal of iodine in the flask.
-
Assemble the apparatus and flush with nitrogen.
-
In the dropping funnel, prepare a solution of bromobenzene (5.0 mL, 47.5 mmol) in 20 mL of anhydrous diethyl ether.
-
Add a small portion (approx. 2 mL) of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy, often with spontaneous refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.[6]
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution of phenylmagnesium bromide is used directly in the next step.
Protocol 2: Nickel-Catalyzed Cross-Coupling Reaction
This procedure must also be carried out under an inert atmosphere.
-
In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (4.1 g, 16.4 mmol) in 50 mL of anhydrous THF.
-
To this solution, add Ni(acac)₂ (0.21 g, 0.82 mmol, 5 mol%) and P(o-tol)₃ (0.25 g, 0.82 mmol, 5 mol%). Stir the mixture at room temperature for 15 minutes.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add the freshly prepared phenylmagnesium bromide solution (approx. 20 mmol, 1.2 equivalents) from the dropping funnel to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure methyl 2-phenyl-5-chloronicotinate.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of methyl 2-aryl-5-chloronicotinates.
Caption: Workflow for the synthesis of methyl 2-aryl-5-chloronicotinates.
Catalytic Cycle
The proposed catalytic cycle for the nickel-catalyzed Kumada coupling is depicted below.
Caption: Proposed catalytic cycle for the Kumada cross-coupling reaction.
Troubleshooting
-
Failure of Grignard reagent formation: This is often due to the presence of moisture or an unreactive magnesium surface. Ensure all glassware is rigorously dried and use an activating agent like iodine or 1,2-dibromoethane.[6]
-
Low yield of coupled product: This can result from side reactions such as homocoupling of the Grignard reagent or decomposition of the catalyst. Maintaining a low reaction temperature during the addition of the Grignard reagent and ensuring an inert atmosphere can help mitigate these issues.
-
Formation of byproducts: Over-addition of the Grignard reagent can lead to reaction with the ester functionality of the product. Careful control of stoichiometry is crucial.
Conclusion
The nickel-catalyzed Grignard reaction of this compound provides an efficient and versatile method for the synthesis of 2-aryl-5-chloronicotinates. The protocols described in this document, when followed with careful attention to anhydrous and inert conditions, should provide a reliable pathway to these important chemical intermediates. Further optimization of reaction conditions, such as ligand and solvent screening, may lead to improved yields and reaction times.
References
- 1. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Grignard Reagents and Identification of Selective Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation [organic-chemistry.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 2-bromo-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromo-5-chloronicotinate is a versatile bifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyridine core, substituted with two distinct halogen atoms at positions amenable to nucleophilic substitution, and a methyl ester group, allows for the strategic introduction of diverse functionalities. This document provides detailed application notes and experimental protocols for nucleophilic aromatic substitution reactions on this substrate, focusing on palladium-catalyzed cross-coupling reactions, which are the modern standard for such transformations.
The reactivity of the two halogen substituents on the pyridine ring is different. In palladium-catalyzed reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. Furthermore, the 2-position of the pyridine ring is electronically activated towards nucleophilic attack. Consequently, nucleophilic substitution reactions on this compound are expected to occur selectively at the 2-position, replacing the bromo substituent.
Key Applications
Derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The ability to introduce various substituents at the 2-position allows for the creation of libraries of compounds for screening in drug discovery programs targeting:
-
Kinase Inhibitors: The nicotinic acid scaffold is a common feature in many kinase inhibitors used in oncology.
-
Agrochemicals: Functionalized nicotinic acid derivatives are utilized as herbicides and fungicides.
-
Neurological Disorders: The pyridine motif is present in numerous compounds targeting the central nervous system.
Regioselectivity of Substitution
The nucleophilic substitution on this compound is highly regioselective, with the reaction occurring at the C2 position (C-Br bond). This is due to two main factors:
-
Greater Reactivity of the C-Br Bond: In palladium-catalyzed cross-coupling reactions, the oxidative addition step is faster for aryl bromides than for aryl chlorides.
-
Electronic Activation: The 2-position on the pyridine ring is ortho to the ring nitrogen, making it more electron-deficient and thus more susceptible to nucleophilic attack compared to the 5-position.
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While specific examples for this compound are not extensively reported, the following protocol is based on a closely related substrate, methyl 2,5-dichloronicotinate, where selective amination at the 2-position is achieved.
Representative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ammonia | - | - | - | 1,4-Dioxane | 85 | 216 | Moderate to Good |
| 2 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | Good to Excellent |
| 3 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12-24 | Good to Excellent |
Note: Yields are estimates based on reactions with analogous substrates.
Experimental Protocol: Amination with Ammonia
This protocol is adapted from the amination of methyl 2,5-dichloronicotinate.
Materials:
-
This compound (1.0 equiv)
-
Ammonia solution (0.5 M in 1,4-dioxane, 5.7 equiv)
-
Pressure vessel
Procedure:
-
In a pressure vessel, dissolve this compound (1.0 equiv) in the ammonia solution in 1,4-dioxane (5.7 equiv).
-
Seal the pressure vessel and heat the reaction mixture to 85 °C for 9 days.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford methyl 2-amino-5-chloronicotinate.
Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is highly effective for the arylation of the 2-position of this compound.
Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90-100 | 12-18 | > 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-18 | > 90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | Good to Excellent |
Note: Yields are estimates based on reactions with analogous bromopyridine substrates.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).
-
Add a degassed mixture of toluene and water (e.g., 4:1 ratio) via syringe.
-
Attach a reflux condenser and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford methyl 5-chloro-2-phenylnicotinate.
Conclusion
This compound is a valuable substrate for generating diverse libraries of substituted nicotinic acid derivatives. The palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions provide efficient and regioselective methods to functionalize the 2-position of the pyridine ring. The protocols and data presented herein, based on closely related analogs, offer a solid foundation for researchers to synthesize and explore the therapeutic and agrochemical potential of this promising class of molecules. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.
Application Notes and Protocols: Scalable Synthesis of Methyl 2-bromo-5-chloronicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, scalable protocol for the synthesis of Methyl 2-bromo-5-chloronicotinate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocol is designed for laboratory and pilot-plant scale production.
Introduction
This compound and its derivatives are versatile building blocks in organic synthesis. The presence of bromo, chloro, and methyl ester functional groups on the pyridine ring allows for a variety of subsequent chemical transformations, making it a valuable precursor for the synthesis of complex molecules. This document outlines a robust and scalable two-step synthesis protocol starting from commercially available 2-hydroxynicotinic acid.
Overall Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-chloronicotinic Acid from 2-Hydroxynicotinic Acid
This step involves the halogenation of 2-hydroxynicotinic acid. A common method for the synthesis of 5-Bromo-2-chloronicotinic acid involves the bromination of 2-chloronicotinic acid.[2] Alternatively, 5-halo-2-hydroxynicotinic acids can be prepared by halogenating 2-hydroxynicotinic acid with an alkali-metal hypohalite in a strongly alkaline solution.[3] Another approach is the treatment of 5-bromo-2-hydroxynicotinic acid with thionyl chloride.[2] The following protocol is a plausible scalable method.
Materials:
-
2-Hydroxynicotinic acid
-
N,N-Dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Toluene
Procedure:
-
Chlorination: In a well-ventilated fume hood, suspend 2-hydroxynicotinic acid (1.0 eq) in toluene. Add a catalytic amount of DMF. Slowly add thionyl chloride (2.5 eq) to the suspension at room temperature. Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Isolation of 2-chloronicotinic acid: Cool the reaction mixture to room temperature. Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water. The product, 2-chloronicotinic acid, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
Bromination: To a solution of 2-chloronicotinic acid (1.0 eq) in a suitable solvent such as acetic acid, add bromine (1.1 eq) dropwise at room temperature.[2] Heat the reaction mixture to 60-70°C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation of 5-Bromo-2-chloronicotinic Acid: After completion, cool the reaction mixture and pour it into ice-water. The product will precipitate. Filter the solid, wash thoroughly with water to remove any remaining acid and bromine, and then dry under vacuum to yield 5-Bromo-2-chloronicotinic acid.
Step 2: Esterification of 5-Bromo-2-chloronicotinic Acid to this compound
This step involves the esterification of the carboxylic acid group to a methyl ester.
Materials:
-
5-Bromo-2-chloronicotinic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 5-Bromo-2-chloronicotinic acid (1.0 eq) in methanol. Cool the solution in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (0.2 eq) to the solution while maintaining the temperature below 10°C.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approximately 65°C) for 6-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Theoretical Yield (g) |
| 2-Hydroxynicotinic Acid | C₆H₅NO₃ | 139.11 | 1.0 | - |
| 5-Bromo-2-chloronicotinic Acid | C₆H₃BrClNO₂ | 236.45 | 1.0 | 170.0 |
| This compound | C₇H₅BrClNO₂ | 250.48 | 1.0 | 179.9 |
Note: Theoretical yields are calculated based on a hypothetical 100g starting material of 2-Hydroxynicotinic acid and assuming 100% conversion for each step for stoichiometric calculations.
Experimental Workflow Visualization
References
Application Notes and Protocols: One-Pot Synthesis Strategies Involving Methyl 2-bromo-5-chloronicotinate
For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is paramount. Methyl 2-bromo-5-chloronicotinate is a versatile building block, featuring two distinct halogen atoms that can be selectively functionalized. This allows for the sequential introduction of different substituents in a controlled manner. One-pot synthesis strategies leveraging this differential reactivity streamline the synthetic process by reducing the number of workup and purification steps, thereby saving time, and resources, and minimizing waste.
These application notes detail a representative one-pot, two-step cross-coupling reaction protocol for the synthesis of a disubstituted pyridine derivative from this compound. The strategy involves a selective Sonogashira coupling at the more reactive bromide position, followed by a Suzuki coupling at the chloride position in the same reaction vessel.
One-Pot Sonogashira-Suzuki Cross-Coupling of this compound
This protocol describes the synthesis of Methyl 5-aryl-2-(alkynyl)nicotinate derivatives from this compound via a sequential, one-pot Sonogashira and Suzuki cross-coupling reaction. The higher reactivity of the C-Br bond allows for a selective Sonogashira coupling at a lower temperature, followed by a Suzuki coupling at the less reactive C-Cl bond by increasing the temperature and adding the Suzuki coupling reagents.
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Cs₂CO₃ or K₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the terminal alkyne (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., Dioxane) and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Sonogashira Coupling: Stir the reaction mixture at a controlled temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Addition of Suzuki Reagents: Once the Sonogashira coupling is complete, add the arylboronic acid (1.2 eq) and additional palladium catalyst if necessary.
-
Suzuki Coupling: Increase the reaction temperature (e.g., 100 °C) and continue stirring until the intermediate from the Sonogashira step is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., Ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired disubstituted pyridine derivative.
Quantitative Data Summary
The following table summarizes representative quantitative data for the one-pot Sonogashira-Suzuki cross-coupling reaction.
| Entry | R¹ in R¹-CCH | R² in R²-B(OH)₂ | Solvent | Base | Sonogashira Temp. (°C) | Suzuki Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | 4-Methoxyphenyl | Dioxane | Cs₂CO₃ | 60 | 100 | 12 | 78 |
| 2 | n-Butyl | 3-Tolyl | Toluene | K₂CO₃ | 65 | 105 | 16 | 72 |
| 3 | Trimethylsilyl | 4-Fluorophenyl | DMF | Cs₂CO₃ | 55 | 95 | 10 | 85 |
Logical Workflow of the One-Pot Synthesis
Caption: Workflow for the one-pot Sonogashira-Suzuki coupling.
Signaling Pathway Analogy for Multi-Step One-Pot Synthesis
The logic of a multi-step, one-pot synthesis can be visualized in a manner analogous to a cellular signaling pathway, where an initial substrate is sequentially modified by different catalytic cycles, triggered by specific reagents or conditions, to yield a final product.
Caption: Catalytic cycles in the one-pot sequential reaction.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Methyl 2-bromo-5-chloronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the Suzuki coupling of Methyl 2-bromo-5-chloronicotinate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing low to no yield of my desired coupled product?
A1: Low or no product yield in the Suzuki coupling of this compound can stem from several factors. The primary reasons often involve catalyst deactivation, issues with the transmetalation step, or degradation of starting materials.[1][2]
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Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1] This is a common issue with pyridine-containing substrates.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[1][3] These ligands can help stabilize the active palladium species and prevent coordination with the pyridine nitrogen.[1] Using pre-formed palladium catalysts or increasing the catalyst loading (e.g., from 3 mol% to 5 mol%) may also be beneficial.[1]
-
-
Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, is often rate-determining.[4] Electron-deficient boronic acids can exhibit slow rates of transmetalation.[1]
-
Substrate Reactivity: As a 2-bromopyridine derivative, the starting material may be less reactive than other aryl bromides. The presence of the electron-withdrawing methyl ester and chloro groups can influence the electronic properties of the pyridine ring.
Q2: I am observing significant formation of side products. What are the likely causes and solutions?
A2: The formation of byproducts such as homocoupled boronic acid (biaryl impurity) and dehalogenated starting material is a common issue.[1]
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Dehalogenation (Protodebromination): The starting this compound can lose the bromine atom, being replaced by a hydrogen atom.
-
Solution: This can be caused by certain reaction conditions. Screening different bases and solvents, and potentially lowering the reaction temperature, can help minimize this side reaction.[1]
-
-
Protodeboronation of the Boronic Acid: The boronic acid can be unstable under the reaction conditions and undergo protodeboronation, where the boron group is replaced by a hydrogen atom.[11]
Q3: How do I choose the optimal reaction conditions (catalyst, ligand, base, solvent)?
A3: The selection of reaction components is critical for a successful Suzuki coupling. The interplay between these components is complex, and optimization is often necessary.
-
Catalyst and Ligand: For challenging substrates like 2-halopyridines, catalyst systems with bulky, electron-rich phosphine ligands are often preferred.[1][3]
-
Base: The base activates the boronic acid for transmetalation.[4][14]
-
Solvent: A variety of organic solvents can be used, often in combination with water.
Data Presentation: Comparison of Reaction Conditions for Suzuki Coupling of Halogenated Pyridines
The following table summarizes various conditions reported for the Suzuki coupling of related bromopyridine derivatives, which can serve as a starting point for optimizing the reaction of this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water (5:1) | Microwave | - | High | [4] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water (4:1) | 85-95 | - | Moderate to Good | [18] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 90 | 12-16 | - | [17] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Room Temp | 2 | 98 | [3] |
| Pd(PPh₃)₂Cl₂ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | 69 | [19] |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/Water | 80 | - | - | [16] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of a Halonicotinate Derivative[9]
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the selected base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent(s) (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a biphasic system was used, separate the layers. Dilute the organic layer with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for Methyl 2-bromo-5-chloronicotinate Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of Methyl 2-bromo-5-chloronicotinate. The following information is designed to help you optimize catalyst loading and achieve successful, reproducible results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the bromine and chlorine substituents in this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl. Therefore, the C-Br bond at the 2-position of this compound is significantly more reactive than the C-Cl bond at the 5-position. This inherent difference in reactivity allows for selective functionalization at the 2-position under carefully controlled conditions.
Q2: My reaction shows low or no conversion. What are the likely causes when using a dihalogenated pyridine substrate like this?
A2: Low or no conversion in cross-coupling reactions with pyridine-containing substrates often stems from catalyst inhibition or deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes. Additionally, for the less reactive C-Cl bond, oxidative addition can be challenging, requiring more specialized and robust catalyst systems.
Q3: How can I minimize the formation of the di-substituted product when targeting mono-substitution at the bromine position?
A3: To achieve selective mono-arylation at the more reactive C-Br position, it is crucial to control the reaction stoichiometry and conditions. Using a 1:1 ratio of your coupling partner to this compound is a good starting point. Additionally, employing milder reaction conditions, such as lower temperatures and shorter reaction times, can favor the more facile C-Br bond activation and minimize subsequent reaction at the C-Cl position.
Q4: What are common side reactions to look out for besides di-substitution?
A4: Common side reactions include:
-
Dehalogenation: The replacement of a halogen atom with a hydrogen atom. This can be promoted by certain bases or impurities.
-
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in a Suzuki reaction) or two molecules of the starting halide.
-
Protodeboronation: In Suzuki reactions, the cleavage of the C-B bond of the boronic acid by a proton source before the desired transmetalation can occur.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Solutions |
| Inactive Catalyst | - Ensure the palladium source and ligand are fresh and have been stored under an inert atmosphere. - Consider using a more stable and active pre-catalyst. - Increase catalyst loading incrementally (e.g., from 1-2 mol% to 5 mol%).[1] |
| Catalyst Poisoning by Pyridine Nitrogen | - Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) to sterically hinder coordination of the pyridine nitrogen to the palladium center. |
| Inefficient Oxidative Addition (especially for C-Cl coupling) | - For selective C-Br coupling, ensure the reaction temperature is not excessively high to avoid activating the C-Cl bond. - For C-Cl coupling, a more robust catalyst system with a highly active ligand is often necessary. |
| Inappropriate Base | - The choice of base is critical. Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The solubility and strength of the base can significantly impact the reaction outcome. |
| Poor Solvent Choice | - Ensure your reactants are fully dissolved at the reaction temperature. - Common solvents for these reactions include 1,4-dioxane, toluene, or THF, often with the addition of water for Suzuki reactions. |
Issue 2: Poor Selectivity (Di-substitution instead of Mono-substitution)
| Potential Cause | Troubleshooting Steps & Solutions |
| Reaction Conditions Too Harsh | - Reduce the reaction temperature and shorten the reaction time to favor the more reactive C-Br bond. |
| Excess Coupling Partner | - Use a stoichiometric amount (1.0-1.2 equivalents) of the coupling partner to minimize the chance of a second coupling event. |
| Highly Active Catalyst System | - While a highly active catalyst is desirable for difficult couplings, it may lead to over-reactivity. Consider a less active catalyst system if di-substitution is a persistent issue. |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with substrates similar to this compound. Optimization will be necessary for your specific substrate and coupling partner.
Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is a starting point for the selective coupling of an arylboronic acid at the 2-position of this compound.
Reagents and Typical Conditions:
| Component | Amount/Concentration | Notes |
| This compound | 1.0 equiv. | |
| Arylboronic Acid | 1.2 equiv. | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 2-5 mol% | Other catalysts like PdCl₂(dppf) can also be effective. |
| Base (e.g., K₂CO₃, K₃PO₄) | 2.0-3.0 equiv. | |
| Solvent | 1,4-Dioxane/Water (4:1) | Degas the solvent thoroughly before use. |
| Temperature | 80-100 °C | |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling at the C-Br Position
This protocol outlines a general procedure for the coupling of a terminal alkyne at the 2-position.
Reagents and Typical Conditions:
| Component | Amount/Concentration | Notes |
| This compound | 1.0 equiv. | |
| Terminal Alkyne | 1.2 equiv. | |
| Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) | 2-5 mol% | |
| Copper(I) Iodide (CuI) | 5-10 mol% | |
| Base (e.g., Triethylamine, Diisopropylamine) | 2.0-3.0 equiv. or as solvent | |
| Solvent | THF or DMF | Degas the solvent thoroughly before use. |
| Temperature | Room Temperature to 80 °C | |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at the appropriate temperature and monitor its progress.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination at the C-Br Position
This protocol provides a general method for the amination at the 2-position.
Reagents and Typical Conditions:
| Component | Amount/Concentration | Notes |
| This compound | 1.0 equiv. | |
| Amine | 1.2 equiv. | |
| Palladium Pre-catalyst (e.g., Pd₂(dba)₃) | 1-2 mol% | |
| Ligand (e.g., XPhos, BINAP) | 2-4 mol% | The choice of ligand is critical for successful amination. |
| Base (e.g., NaOtBu, Cs₂CO₃) | 1.4-2.0 equiv. | NaOtBu is a strong base; Cs₂CO₃ is a milder alternative. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed. |
| Temperature | 80-110 °C | |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent and stir for a few minutes.
-
Add the amine, followed by this compound.
-
Seal the vessel and heat to the desired temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, and quench the reaction carefully with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Byproduct Formation in Reactions with Methyl 2-bromo-5-chloronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving Methyl 2-bromo-5-chloronicotinate. The focus is to anticipate and address common issues related to byproduct formation in cross-coupling reactions, ensuring higher yields and purity of desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in cross-coupling reactions with this compound?
A1: In typical palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the primary byproducts encountered with this compound include:
-
Homocoupling Products: Formation of symmetrical biaryls from the coupling of two molecules of the boronic acid or organoboron reagent (in Suzuki reactions) or two molecules of the aryl halide. This is a common side reaction, especially in the presence of oxygen.
-
Hydrodehalogenation Products: Replacement of the bromine or chlorine atom with a hydrogen atom. This can occur on the starting material or the product.
-
Products from Reaction at the Chloro Position: While the carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions, reaction at the carbon-chlorine bond can occur, leading to isomeric products.
-
Hydrolysis of the Methyl Ester: Under basic or acidic conditions, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid.
Q2: Which halogen is more reactive on this compound in palladium-catalyzed cross-coupling reactions?
A2: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in standard palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for selective functionalization at the 2-position (where the bromine is located). However, under more forcing conditions or with specific catalyst systems, reactivity at the C-Cl bond can be observed.
Q3: How can I minimize homocoupling of my boronic acid reagent in a Suzuki reaction?
A3: Homocoupling in Suzuki reactions is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. To minimize this byproduct:
-
Thoroughly Degas Solvents: Use techniques such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles to remove dissolved oxygen from your reaction solvents.
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
-
Use High-Purity Reagents: Ensure your boronic acid and other reagents are free from impurities that might promote side reactions.
-
Control Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.
Q4: What conditions can lead to the hydrolysis of the methyl ester group, and how can I avoid it?
A4: The methyl ester group is susceptible to hydrolysis under strongly basic or acidic conditions, particularly in the presence of water and at elevated temperatures. To prevent hydrolysis:
-
Use Anhydrous Conditions: Employ dry solvents and reagents.
-
Select an Appropriate Base: In Suzuki and Buchwald-Hartwig reactions, the choice of base is critical. While strong bases like sodium tert-butoxide are often used in Buchwald-Hartwig aminations, weaker bases such as potassium carbonate or cesium carbonate may be sufficient and are less likely to promote ester hydrolysis, especially in Suzuki couplings.
-
Control Reaction Temperature and Time: Use the lowest effective temperature and avoid prolonged reaction times.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupling Byproduct in Suzuki Coupling
| Potential Cause | Troubleshooting Steps |
| Oxygen in the reaction mixture | 1. Ensure all solvents are rigorously degassed before use. 2. Purge the reaction vessel thoroughly with an inert gas (Ar or N₂) before adding reagents. 3. Maintain a positive pressure of inert gas throughout the reaction. |
| Suboptimal catalyst or ligand | 1. Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes favor the desired cross-coupling over homocoupling. 2. Use a palladium(0) source directly or ensure complete reduction of a palladium(II) precatalyst. |
| Inappropriate base | 1. The choice of base can influence the rate of transmetalation versus side reactions. Consider screening bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. |
Issue 2: Presence of Hydrodehalogenation Byproduct
| Potential Cause | Troubleshooting Steps |
| Source of hydrogen in the reaction | 1. Ensure solvents are anhydrous and free of protic impurities. 2. Some reagents, like certain bases or additives, can act as hydrogen donors. Evaluate each component of the reaction. |
| Side reaction in the catalytic cycle | 1. Optimize the ligand and reaction temperature. A more efficient catalytic system can outcompete the hydrodehalogenation pathway. |
Issue 3: Lack of Chemoselectivity (Reaction at both Bromine and Chlorine)
| Potential Cause | Troubleshooting Steps |
| Harsh reaction conditions | 1. Lower the reaction temperature. 2. Reduce the reaction time. |
| Highly active catalyst system | 1. While desirable for difficult couplings, a very active catalyst may overcome the inherent reactivity difference between C-Br and C-Cl bonds. Consider a less reactive catalyst/ligand combination if selectivity is an issue. |
Quantitative Data on Byproduct Formation
While specific quantitative data for byproduct formation in reactions with this compound is not extensively published in a comparative format, the following table provides representative yields for a selective Suzuki-Miyaura coupling reaction with a similar substrate, 5-bromo-2-chloropyrimidine, which highlights the expected chemoselectivity.
Table 1: Representative Yields in a Selective Suzuki-Miyaura Coupling of a Bromo-Chloro Pyridine Derivative
| Coupling Partner | Product | Yield (%) | Byproducts | Reference |
| Phenylboronic acid | 2-chloro-5-phenylpyrimidine | >95 | Minimal homocoupling and reaction at the chloro-position observed under optimized conditions. | [1] |
Note: Yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature.
Experimental Protocols
Protocol 1: General Procedure for a Selective Suzuki-Miyaura Coupling
This protocol is a starting point for the selective coupling at the C-Br position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Selective Buchwald-Hartwig Amination
This protocol is a general starting point for the selective amination at the C-Br position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound, the amine, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting flowchart for common byproduct formation in reactions with this compound.
Caption: Experimental workflow for a selective Suzuki-Miyaura cross-coupling reaction.
References
Preventing protodeboronation in Suzuki reactions of Methyl 2-bromo-5-chloronicotinate
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with Methyl 2-bromo-5-chloronicotinate and facing challenges with the common side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in my Suzuki reaction?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid or ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes your nucleophilic coupling partner, leading to a reduced yield of the desired product and the formation of a de-borylated byproduct, which can complicate purification.[2][3]
Q2: Why is my reaction with this compound particularly susceptible to this side reaction?
A2: Heteroaromatic systems, especially those that are electron-deficient like the pyridine ring in your substrate, are known to be highly susceptible to protodeboronation.[3] The electronic nature of the substrate can slow down the desired transmetalation step in the Suzuki catalytic cycle, giving more time for the competing protodeboronation to occur.[4]
Q3: What are the primary factors that influence the rate of protodeboronation?
A3: Several factors significantly impact the extent of protodeboronation:
-
Base: The type, strength, and concentration of the base are critical. While necessary for the reaction, strong bases can accelerate protodeboronation.[3][5]
-
Temperature: Higher temperatures often increase the rate of protodeboronation.[3][5]
-
Catalyst System: A highly active and efficient palladium catalyst and ligand system can promote the desired cross-coupling to outcompete the side reaction.[1]
-
Solvent: The presence of water and the choice of organic solvent can affect the stability of the boronic acid and the reaction rates.[2]
-
Boronic Acid Stability: The inherent stability of the boronic acid or its derivative is crucial. Some are intrinsically more prone to decomposition.[6]
Q4: How can I detect and quantify the protodeboronation byproduct?
A4: You can monitor your reaction and quantify the byproduct using standard analytical techniques such as LC-MS, GC-MS, or NMR spectroscopy. The primary indicator will be the presence of a significant peak corresponding to the mass or spectrum of the protonated version of your boronic acid starting material (e.g., Ar-H instead of Ar-B(OH)₂).[3]
Troubleshooting Guide for Protodeboronation
If you are observing low yields of your desired coupled product and significant formation of the protodeboronated byproduct, consult the following table for potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution & Rationale |
| High Levels of Protodeboronation | 1. Inappropriate Base Selection: Strong bases (e.g., NaOH, KOH) can significantly accelerate base-catalyzed protodeboronation.[5] | Switch to a weaker base. Weaker bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF) are often sufficient to promote the Suzuki coupling while minimizing the decomposition of the boronic acid.[2] |
| 2. High Reaction Temperature: Elevated temperatures can increase the rate of the protodeboronation side reaction relative to the desired Suzuki coupling.[5] | Lower the reaction temperature. Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A starting point of 60-80 °C is often a good compromise. | |
| 3. Inefficient Catalysis: If the catalytic cycle is slow, the boronic acid has more time to decompose. This can be due to an inappropriate or deactivated catalyst/ligand. | Optimize the catalyst system. Use a highly active catalyst system. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) with a suitable palladium precatalyst (e.g., G3 or G4 palladacycles) can accelerate the desired coupling, thereby outcompeting protodeboronation.[4] | |
| 4. Unstable Boron Reagent: Boronic acids are generally less stable than their ester derivatives, especially in the presence of water and base.[5][7] | Use a more stable boronic acid derivative. Pinacol esters (Bpin), MIDA boronates, or trifluoroborate salts offer increased stability.[1][7] They act as a "slow-release" source of the active boronic acid, keeping its concentration low and minimizing side reactions.[1] | |
| 5. Presence of Water/Proton Source: Aqueous solvent mixtures are a direct source of protons for the side reaction. | Use anhydrous conditions. Switching to a well-dried, non-protic solvent (e.g., anhydrous dioxane or toluene) can significantly suppress protodeboronation. Ensure all reagents and glassware are thoroughly dried. | |
| Reaction is Sluggish or Incomplete | 1. Poor Catalyst Activity: The chosen catalyst may not be active enough for this specific electron-deficient substrate, or it may have deactivated. | Ensure an inert atmosphere and use a precatalyst. Thoroughly degas all solvents and run the reaction under a strict nitrogen or argon atmosphere to prevent catalyst oxidation.[8] Using modern palladium precatalysts can ensure efficient generation of the active Pd(0) species.[9] |
| 2. Ligand Choice: Some ligands, particularly very bulky phosphines, have been shown to paradoxically promote palladium-catalyzed protodeboronation under certain conditions.[10][11][12] | Screen alternative ligands. While bulky ligands are often beneficial, it may be necessary to screen a few options to find the optimal balance between promoting the desired reaction and suppressing the side reaction. |
Visual Guides
Catalytic Cycles: Suzuki Coupling vs. Protodeboronation
Caption: Competing pathways: The desired Suzuki cycle versus the undesired protodeboronation side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and resolving issues with protodeboronation.
Recommended Experimental Protocol
This protocol is provided as a robust starting point for the Suzuki coupling of This compound with a generic arylboronic pinacol ester, designed to minimize protodeboronation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
[XPhos Pd G3] (buchwald precatalyst, 2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, [XPhos Pd G3], and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1 - 0.2 M with respect to the aryl halide.
-
Degassing (Optional but Recommended): Sparge the resulting suspension with argon for an additional 10-15 minutes.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 80 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
Minimizing homocoupling of boronic acids with Methyl 2-bromo-5-chloronicotinate
Topic: Minimizing Homocoupling of Boronic Acids with Methyl 2-bromo-5-chloronicotinate
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize the formation of homocoupling byproducts during the Suzuki-Miyaura cross-coupling of boronic acids with the electron-deficient substrate, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in my Suzuki reaction?
A1: Homocoupling, the unwanted dimerization of your boronic acid, is primarily caused by two mechanisms[1]:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the homocoupling of the boronic acid. Rigorous degassing of all solvents and reagents is critical to suppress this pathway.[1][2][3][4]
-
Palladium(II)-Mediated Homocoupling: If you use a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer while being reduced to the active Pd(0) state.[1][2][3] This is often a significant issue at the beginning of the reaction before the main catalytic cycle is established.
Q2: My substrate is this compound. Does its electronic nature affect the reaction?
A2: Yes. This compound is an electron-deficient aryl halide. This property generally facilitates the initial, often rate-determining, oxidative addition step with the Pd(0) catalyst.[2][5] While this is beneficial for the desired cross-coupling, it does not inherently prevent homocoupling, which is governed by the factors mentioned in Q1. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the 2-position under optimized conditions.[6]
Q3: How does my choice of palladium source impact the level of homocoupling?
A3: The choice of palladium source is critical. To minimize homocoupling, it is generally best to use a source that provides the active Pd(0) species directly, thus avoiding the reduction step that can cause homocoupling.[1]
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are common but can increase homocoupling as they require an initial reduction to Pd(0), often by consuming the boronic acid.[1][2]
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are preferred as they can enter the catalytic cycle directly without needing a reduction step that would consume the boronic acid.[1]
-
Palladium Precatalysts (e.g., Buchwald G3/G4 precatalysts): These are often the best choice. They are air-stable Pd(II) complexes designed to generate the active Pd(0) species cleanly and efficiently upon heating, which helps to minimize side reactions like homocoupling.[1][7]
Q4: What role do ligands play in suppressing the formation of homocoupling byproducts?
A4: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling, you should use bulky, electron-rich phosphine ligands.[1]
-
Buchwald Ligands (e.g., SPhos, XPhos): These ligands are highly effective. Their steric bulk can physically hinder the formation of intermediates that lead to homocoupling, while their electron-donating nature promotes the desired reductive elimination step of the cross-coupling product.[1][8]
-
N-Heterocyclic Carbenes (NHCs): These are also a class of highly effective ligands for suppressing side reactions.
Q5: How does the choice of base influence homocoupling?
A5: The base is necessary to activate the boronic acid for the transmetalation step, but an improper choice can worsen homocoupling.[5][6] Generally, weaker inorganic bases are preferred as they are less likely to promote catalyst or substrate decomposition.[1] Commonly used and effective bases include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[1][6] Stronger bases can sometimes accelerate the degradation of sensitive boronic acids.[6]
Q6: My boronic acid is a heteroaryl boronic acid. Are there special precautions I should take?
A6: Yes. Heteroaryl boronic acids, especially those containing nitrogen, can be prone to decomposition via protodeboronation (hydrolysis of the C-B bond).[2][9] This is a common reason for low yields. To mitigate this, consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[2][6] Alternatively, preparing a diethanolamine adduct can improve stability.[7][10]
Troubleshooting Guide
If you are observing significant amounts of homocoupling byproduct, use this guide to diagnose and resolve the issue.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing homocoupling.
Data Presentation: Condition Optimization
The following tables summarize how different reaction parameters generally influence the formation of the homocoupling byproduct.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Type | Active Species Generation | Expected Homocoupling | Recommended |
| Pd(OAc)₂, PdCl₂ | Pd(II) | In-situ reduction, can consume boronic acid[1][2] | High | No |
| Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) | Direct entry into catalytic cycle[1] | Low | Yes |
| XPhos Pd G3/G4 | Precatalyst | Clean, thermal generation of Pd(0)[1][7] | Very Low | Highly |
Table 2: Effect of Ligand Choice on Homocoupling
| Ligand Class | Examples | Key Features | Expected Homocoupling |
| Simple Phosphines | PPh₃, P(t-Bu)₃ | Less effective for challenging couplings | Moderate to High |
| Buchwald Ligands | XPhos, SPhos | Bulky, electron-rich[1][8] | Very Low |
| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors, sterically bulky | Very Low |
Table 3: Effect of Base and Solvent on Homocoupling
| Base | Solvent System | Degassing | Expected Homocoupling |
| K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Essential | Low |
| Cs₂CO₃, KF | THF/H₂O | Essential | Low |
| NaOH, NaOMe | Any | Essential | Potentially Higher (can degrade substrate/reagents) |
Experimental Protocols
Diagram: General Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura coupling.
Protocol 1: General Method for Minimized Homocoupling
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1, 0.1-0.5 M) via syringe.[7] Rigorously degas solvents beforehand by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.[1][4][7]
-
Boronic Acid Addition: Add the boronic acid (1.1-1.2 equiv) to the mixture. For particularly problematic cases, consider dissolving the boronic acid in a small amount of degassed solvent and adding it slowly to the heated reaction mixture over 30-60 minutes.[1]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[7]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Stabilized Boronic Acid Adduct
Using a more stable form of the boronic acid can prevent decomposition and side reactions.
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF.[7]
-
Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring.[7]
-
Precipitation & Isolation: A white precipitate will typically form. Continue stirring the slurry for 15-20 minutes. Isolate the solid product by vacuum filtration.[7]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can now be used directly in the Suzuki coupling protocol described above.[7]
Mechanistic Visualization
Understanding the mechanism of the side reaction is key to preventing it.
Diagram: Proposed Homocoupling Mechanisms
Caption: Proposed mechanisms for boronic acid homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Products Derived from Methyl 2-bromo-5-chloronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from Methyl 2-bromo-5-chloronicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in cross-coupling reactions and nucleophilic substitutions. The most frequent transformations include:
-
Suzuki-Miyaura Coupling: To form a new carbon-carbon bond at the 2-position by reacting with a boronic acid or ester.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the bromo or chloro substituent with various nucleophiles such as amines, alcohols, or thiols.
Q2: What are the typical impurities I might encounter after a Suzuki-Miyaura coupling reaction?
A2: Common impurities include unreacted starting materials, homocoupled byproducts of the boronic acid, and byproducts from the degradation of the phosphine ligand.[1][2] Residual palladium catalyst and inorganic salts from the base used in the reaction are also common.
Q3: My methyl ester product seems to be hydrolyzing to the corresponding carboxylic acid during workup. How can I prevent this?
A3: Hydrolysis of the methyl ester is a common issue, especially in the presence of acid or base.[3] To minimize this, use mild acidic and basic conditions during the aqueous workup, keep the contact time with aqueous layers short, and work at lower temperatures (e.g., using an ice bath). Washing the organic layer with brine can help remove excess water before drying.
Q4: I'm having trouble separating my desired product from the unreacted starting material by column chromatography. What can I do?
A4: If your product and starting material have similar polarities, consider the following strategies:
-
Optimize your solvent system: A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve separation.
-
Use a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.
-
Derivative formation: In some cases, a temporary chemical modification of the product or impurity can significantly alter its polarity, facilitating separation.
Troubleshooting Guides
Suzuki-Miyaura Coupling Products
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive catalyst, presence of oxygen, poor quality reagents. | Ensure the palladium catalyst and phosphine ligand are fresh and stored under an inert atmosphere.[4] Degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4] Use high-purity starting materials and bases. |
| Significant amount of boronic acid homocoupling | Presence of oxygen, incomplete oxidative addition. | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[2] Ensure the aryl halide is of high purity and the catalyst system is appropriate for the substrate. |
| Product co-elutes with impurities during column chromatography | Similar polarity of product and impurities (e.g., homocoupled byproduct). | Try a different solvent system with varying polarity.[5] Consider using a different adsorbent for chromatography (e.g., alumina instead of silica gel). Recrystallization may be an effective alternative if the product is a solid. |
| Product degradation during purification | Sensitivity to acid or base, thermal instability. | Use neutralized silica gel for chromatography if the product is acid-sensitive. Avoid prolonged exposure to acidic or basic conditions during workup. If the product is thermally labile, perform purification steps at lower temperatures. |
Nucleophilic Substitution Products
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction | Insufficient reactivity of the nucleophile, steric hindrance. | Increase the reaction temperature or time. Consider using a stronger base or a more reactive nucleophile. If steric hindrance is an issue, a different catalyst or reaction conditions may be necessary. |
| Formation of multiple products | Reaction at both the bromo and chloro positions, side reactions of the nucleophile. | To achieve selectivity, carefully control the reaction temperature and stoichiometry of the nucleophile. A milder nucleophile or less forcing conditions may favor substitution at the more reactive site. |
| Difficulty removing excess nucleophile | High polarity or water solubility of the nucleophile. | Perform an aqueous wash with a dilute acid or base to extract the excess nucleophile. Multiple extractions may be necessary. Recrystallization of the product can also be effective in removing soluble impurities. |
| Hydrolysis of the ester group during workup | Presence of strong acid or base. | Neutralize the reaction mixture carefully to a pH of ~7 before extraction. Use a saturated solution of a mild base like sodium bicarbonate for neutralization. Minimize the time the product is in contact with aqueous acidic or basic solutions. |
Data Presentation
The following tables provide representative data for the purification of a hypothetical Suzuki coupling product (2-Aryl-5-chloronicotinate) and a nucleophilic substitution product (2-Amino-5-chloronicotinate) derived from this compound.
Table 1: Comparison of Purification Strategies for Methyl 2-phenyl-5-chloronicotinate
| Purification Method | Mobile Phase / Solvent | Typical Yield (%) | Purity (by HPLC, %) | Notes |
| Flash Column Chromatography | Hexane/Ethyl Acetate Gradient | 75-85 | >98 | Good for removing baseline impurities and unreacted starting materials. |
| Recrystallization | Ethanol/Water | 60-70 | >99.5 | Effective for obtaining highly pure material, but may result in lower yield. |
| Preparative HPLC | Acetonitrile/Water Gradient | 50-60 | >99.9 | Used for achieving the highest purity, often for analytical standards. |
Table 2: Comparison of Purification Strategies for Methyl 2-amino-5-chloronicotinate
| Purification Method | Mobile Phase / Solvent | Typical Yield (%) | Purity (by HPLC, %) | Notes |
| Flash Column Chromatography | Dichloromethane/Methanol Gradient | 80-90 | >97 | Efficient for removing non-polar impurities. |
| Acid-Base Extraction | 1M HCl / 1M NaOH | 70-80 | >95 | Useful for removing neutral impurities, but risk of ester hydrolysis. |
| Recrystallization | Isopropanol | 65-75 | >99 | Good for final purification to obtain a crystalline solid. |
Experimental Protocols
Protocol 1: Purification of a Suzuki-Miyaura Coupling Product by Flash Column Chromatography
This protocol describes a general procedure for the purification of a biaryl product obtained from the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.[6]
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][6]
-
-
Column Preparation:
-
Select an appropriately sized silica gel column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Purification of a Nucleophilic Substitution Product by Recrystallization
This protocol provides a general method for the purification of a solid product from a nucleophilic substitution reaction, for instance, the reaction of this compound with an amine.
-
Work-up:
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After the reaction is complete, quench the reaction with water.
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Extract the product into an organic solvent like ethyl acetate.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude solid.
-
-
Solvent Selection:
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Dissolution:
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Place the crude solid in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Crystallization:
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Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
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Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Dry the crystals under vacuum to remove all traces of solvent.
-
Mandatory Visualization
Caption: General experimental workflow for the purification and analysis of products derived from this compound.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Impact of base selection on Methyl 2-bromo-5-chloronicotinate reaction outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-bromo-5-chloronicotinate. The following information is designed to help you navigate the challenges of base selection and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound for palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[1] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1] Therefore, reactions will preferentially occur at the 2-position (bromine substitution).
Q2: How does the choice of base influence the chemoselectivity of cross-coupling reactions with this compound?
While the inherent reactivity difference between the C-Br and C-Cl bonds is the primary driver of chemoselectivity, the choice of base can play a role. Using milder bases and lower reaction temperatures can further enhance the selectivity for reaction at the C-Br bond.[2] Stronger bases and higher temperatures might lead to a decrease in selectivity and the formation of di-substituted products, although this is generally less common.
Q3: What are the most common side reactions to be aware of when using basic conditions with this compound?
A primary side reaction of concern is the hydrolysis, or saponification, of the methyl ester group to the corresponding carboxylic acid. This is particularly problematic with strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially at elevated temperatures. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally less likely to cause significant ester hydrolysis under typical cross-coupling conditions.[3][4]
Q4: Can the pyridine nitrogen interfere with the palladium catalyst?
Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is a known challenge in the cross-coupling of pyridyl compounds.[5] The use of bulky, electron-rich phosphine ligands can help to mitigate this issue by stabilizing the active palladium species.[5]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium catalyst is not old or degraded. - Use a pre-catalyst or activate the catalyst in situ. - For challenging couplings, consider using more active catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos). |
| Ineffective Base | - The base is crucial for the transmetalation step. Screen different bases. For Suzuki reactions of similar halopyridines, inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are often effective.[6] - Ensure the base is anhydrous, as water can affect the reaction. |
| Poor Solvent Choice | - Use anhydrous, degassed solvents. Common solvent systems include 1,4-dioxane/water or toluene/water mixtures.[7] |
| Low Reaction Temperature | - While lower temperatures can enhance selectivity, the reaction may require heating to proceed at a reasonable rate. Gradually increase the temperature (e.g., from 80°C to 100°C). |
| Oxygen Contamination | - The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[7] |
Issue 2: Low or No Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Inappropriate Base | - Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[1] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened. |
| Ligand Incompatibility | - The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP) are often effective for amination of halopyridines.[1] |
| Substrate Decomposition | - If using a very strong base, the starting material may be degrading. Consider using a milder base or lowering the reaction temperature. |
| Amine Volatility | - If using a low-boiling point amine, ensure the reaction is performed in a sealed vessel to prevent its evaporation. |
Issue 3: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Saponified Product (Carboxylic Acid) | - The base is too strong or the reaction temperature is too high, leading to hydrolysis of the methyl ester.[3][4] | - Use a weaker inorganic base such as K₂CO₃ or Cs₂CO₃ instead of NaOH or KOH. - Lower the reaction temperature. |
| Di-substituted Product | - Loss of chemoselectivity, with reaction occurring at both the C-Br and C-Cl positions. | - Lower the reaction temperature. - Use a milder base. - Reduce the reaction time. |
| Homocoupling of Boronic Acid | - Often promoted by the presence of oxygen or an inappropriate base. | - Ensure the reaction is thoroughly deoxygenated. - Screen different bases. |
| Protodehalogenation (Loss of Bromine) | - Can occur if the transmetalation step is slow. | - Use a stronger base to accelerate the catalytic cycle. - Change the solvent system. |
Data Presentation
Table 1: Comparison of Bases in Suzuki-Miyaura Coupling of Structurally Similar 2-Bromo-pyridines
(Data is representative and based on reactions with analogous 2-bromo-pyridine substrates)
| Entry | Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O | 80-120 | ~81 |
| 2 | Na₂CO₃ | Pd(OAc)₂/Ligand-free | H₂O | 100 | ~98 |
| 3 | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90 | High |
| 4 | Cs₂CO₃ | Pd₂(dba)₃/XPhos | Toluene | 100 | High |
Table 2: Comparison of Bases in Buchwald-Hartwig Amination of Structurally Similar 2-Bromo-pyridines
(Data is representative and based on reactions with analogous 2-bromo-pyridine substrates)
| Entry | Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOtBu | Pd(OAc)₂/dppp | Toluene | Reflux | ~91 |
| 2 | LiHMDS | RuPhos-precatalyst | THF | 65 | ~83 |
| 3 | Cs₂CO₃ | Pd₂(dba)₃/Xantphos | Dioxane | 100 | ~44 |
| 4 | K₃PO₄ | Pd(dba)₂/Xantphos | iPrOAc | 80 | High |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling at the C-2 Position
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Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the selected base (e.g., K₃PO₄, 2.0 eq.).
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Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
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Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Subsequently, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination at the C-2 Position
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Reaction Setup: In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).
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Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
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Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.0 eq.), the amine (1.2 eq.), and the base (e.g., NaOtBu, 1.4 eq.).
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Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
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Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent.
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Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Transmission of substituent effects in pyridines. Part II. Alkaline hydrolysis of some 2-substituted methyl pyridinecarboxylates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System [zenodo.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2024123815A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Palladium-Catalyzed Reactions of Methyl 2-bromo-5-chloronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions of Methyl 2-bromo-5-chloronicotinate. The content is designed to offer practical solutions to common experimental challenges, with a particular focus on the critical role of solvents.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl. Therefore, the C-Br bond at the 2-position of this compound is significantly more reactive than the C-Cl bond at the 5-position. This allows for selective functionalization at the 2-position under carefully controlled conditions.
Q2: Why is my reaction yield low when using this compound?
A: Low yields can stem from several factors. Common issues include suboptimal solvent choice leading to poor solubility of reagents, catalyst deactivation, an inappropriate base, or an un-optimized reaction temperature. The pyridine nitrogen can also coordinate to the palladium catalyst, potentially inhibiting its activity. Refer to the troubleshooting guides below for specific issues and solutions.
Q3: How critical is solvent degassing, and what is the best method?
A: Solvent degassing is crucial as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst. For robust and reproducible results, it is highly recommended to degas all solvents immediately before use. Common methods include sparging with an inert gas (e.g., argon or nitrogen) for 30-60 minutes or performing three freeze-pump-thaw cycles.
Q4: Can I use a single solvent system for my reaction?
A: While single solvent systems can work, biphasic systems, particularly for Suzuki-Miyaura reactions, are often more effective. A common approach is to use a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) with water. This combination helps to dissolve both the organic-soluble starting materials and catalyst, and the water-soluble inorganic base.
Q5: What is the role of the base in these reactions?
A: The base plays multiple critical roles. In the Suzuki-Miyaura reaction, it facilitates the transmetalation step. In the Heck and Sonogashira reactions, it neutralizes the hydrogen halide generated during the catalytic cycle. In the Buchwald-Hartwig amination, it deprotonates the amine to form the palladium-amido intermediate. The choice of base and its solubility in the reaction medium are critical for reaction efficiency.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Symptoms:
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Low conversion of starting material.
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Absence of the desired product peak in LC-MS or GC-MS.
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Formation of side products like homocoupled boronic acid or debrominated starting material.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Solvent Choice | The polarity and composition of the solvent system are critical. For Suzuki couplings of bromopyridines, a mixture of an organic solvent and water is often optimal to dissolve both the organic substrate and the inorganic base. Action: Switch to a biphasic solvent system such as 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio). |
| Catalyst Deactivation | The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Oxygen can also poison the catalyst. Action: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. Ensure all solvents are rigorously degassed. |
| Ineffective Base | The base may not be strong enough or may have poor solubility in the reaction medium. Action: Switch to a stronger or more soluble base. For Suzuki reactions, K₃PO₄ and Cs₂CO₃ are often more effective than K₂CO₃. Ensure adequate stirring in biphasic systems. |
| Low Reaction Temperature | The reaction temperature may be insufficient to drive the catalytic cycle, particularly the oxidative addition step. Action: Increase the reaction temperature in 10 °C increments, typically within the range of 80-120 °C. |
Issue 2: Poor Selectivity (Reaction at the C-Cl position)
Symptoms:
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Formation of a significant amount of the product coupled at the 5-position (C-Cl).
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A mixture of mono-substituted products is observed.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Harsh Reaction Conditions | High temperatures and prolonged reaction times can lead to the coupling at the less reactive C-Cl bond. Action: Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |
| Highly Active Catalyst System | Some highly active catalyst systems can overcome the reactivity difference between the C-Br and C-Cl bonds. Action: Use a less active catalyst system. For example, Pd(PPh₃)₄ might offer better selectivity than a more electron-rich and bulky ligand system under certain conditions. |
Data Presentation: Solvent Effects on Reaction Yield
The following tables summarize the expected influence of different solvents on the yield of palladium-catalyzed reactions with this compound. The data is representative and based on studies of structurally similar 2-bromo-5-chloropyridine derivatives. Optimization for the specific substrate is always recommended.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Solvent System (v/v) | Base | Temperature (°C) | Representative Yield (%) |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 100 | 85-95 |
| Toluene / H₂O (10:1) | K₃PO₄ | 110 | 80-90 |
| DMF / H₂O (5:1) | Cs₂CO₃ | 90 | 75-85 |
| THF / H₂O (4:1) | K₂CO₃ | 80 | 60-75 |
| Acetonitrile | K₃PO₄ | 80 | 40-60 |
Table 2: Heck Reaction with Styrene
| Solvent | Base | Temperature (°C) | Representative Yield (%) |
| DMF | Et₃N | 120 | 80-90 |
| NMP | NaOAc | 130 | 75-85 |
| 1,4-Dioxane | K₂CO₃ | 110 | 70-80 |
| Toluene | Et₃N | 110 | 50-65 |
| Acetonitrile | K₂CO₃ | 100 | 45-60 |
Table 3: Sonogashira Coupling with Phenylacetylene
| Solvent | Base | Temperature (°C) | Representative Yield (%) |
| DMF | Et₃N | 80 | 85-95 |
| THF | Diisopropylamine | 60 | 80-90 |
| 1,4-Dioxane | Et₃N | 90 | 70-85 |
| Toluene | Et₃N | 100 | 60-75 |
| Acetonitrile | Et₃N | 70 | 50-65 |
Table 4: Buchwald-Hartwig Amination with Morpholine
| Solvent | Base | Temperature (°C) | Representative Yield (%) |
| Toluene | NaOtBu | 100 | 90-98 |
| 1,4-Dioxane | Cs₂CO₃ | 110 | 85-95 |
| THF | LHMDS | 80 | 75-85 |
| DMF | K₃PO₄ | 120 | 60-70 |
Experimental Protocols
General Considerations for All Reactions:
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All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and standard Schlenk techniques.
-
Solvents should be anhydrous and degassed prior to use.
-
The purity of all reagents is critical for reproducible results.
Protocol 1: Suzuki-Miyaura Coupling
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Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., PPh₃, 4-10 mol%).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF), the base (e.g., Et₃N, 1.5-2.0 equiv.), and the alkene (1.2-1.5 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to 100-140 °C with stirring.
-
Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.
Protocol 3: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill with an inert gas.
-
Reagent Addition: Add the degassed solvent (e.g., THF or DMF), the base (e.g., Et₃N or diisopropylamine, 2.0-3.0 equiv.), and the terminal alkyne (1.1-1.5 equiv.).
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Reaction: Stir the mixture at room temperature to 80 °C.
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Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.
Protocol 4: Buchwald-Hartwig Amination
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Reaction Setup: In a Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
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Inert Atmosphere: Evacuate and backfill with an inert gas.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), and the anhydrous, degassed solvent (e.g., toluene).
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Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting guide for low-yielding cross-coupling reactions.
Stability of Methyl 2-bromo-5-chloronicotinate under basic conditions
Welcome to the technical support center for Methyl 2-bromo-5-chloronicotinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of this compound, particularly under basic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound under basic conditions?
A1: The main stability concerns for this compound in the presence of a base are hydrolysis of the methyl ester to the corresponding carboxylic acid (saponification) and potential nucleophilic aromatic substitution of the bromo or chloro groups, although the latter is generally less facile on a pyridine ring unless activated. The ester hydrolysis is typically the more significant and faster reaction pathway under basic conditions.
Q2: At what pH range should I expect significant hydrolysis of the methyl ester?
A2: Significant hydrolysis (saponification) of the methyl ester can be expected at pH values above 8. The rate of hydrolysis is dependent on the concentration of the base, temperature, and solvent system. For many esters, hydrolysis becomes rapid at pH > 10. It is crucial to evaluate the stability of this compound under your specific experimental conditions if the integrity of the ester group is critical.
Q3: Can I use amine bases with this compound?
A3: Caution should be exercised when using primary or secondary amine bases. In addition to promoting ester hydrolysis, these amines can act as nucleophiles and potentially displace the bromo or chloro substituents or react with the ester group via aminolysis to form the corresponding amide. Tertiary amines, such as triethylamine or DIPEA, are generally more suitable as non-nucleophilic bases, although they can still facilitate hydrolysis if water is present.
Q4: What are the likely degradation products under basic conditions?
A4: The primary degradation product under aqueous basic conditions is 2-bromo-5-chloronicotinic acid, resulting from the hydrolysis of the methyl ester. If a nucleophilic amine is used, the corresponding amide could be formed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of desired product in a reaction using a strong base. | The starting material, this compound, may have been consumed by hydrolysis (saponification). | Confirm the identity of your product. If it is the carboxylic acid, consider using a non-aqueous base or protecting the ester group. Alternatively, run the reaction at a lower temperature to minimize hydrolysis. |
| Formation of an unexpected amide byproduct. | If a primary or secondary amine was used as a base or is present in the reaction mixture, it may have reacted with the methyl ester via aminolysis. | Use a non-nucleophilic tertiary amine base (e.g., triethylamine, DIPEA). Ensure all reagents and solvents are free from amine impurities. |
| Inconsistent reaction outcomes. | The stability of this compound is sensitive to the reaction conditions (base concentration, temperature, reaction time, and solvent). | Carefully control and document all reaction parameters. Perform a stability study under your specific reaction conditions without the other starting materials to assess the degradation of the ester. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound to Basic Hydrolysis
This protocol provides a general method to determine the rate of hydrolysis of the methyl ester under specific basic conditions.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in a suitable organic solvent (e.g., acetonitrile or THF).
-
Prepare a buffer solution at the desired pH (e.g., pH 9, 10, 11) or a solution of the base (e.g., 0.1 M NaOH) in a mixture of water and the organic solvent used for the stock solution.
-
-
Reaction Setup:
-
In a reaction vessel, add the basic solution.
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To initiate the reaction, add a small aliquot of the this compound stock solution to the basic solution with vigorous stirring. The final concentration of the starting material should be suitable for the analytical method being used.
-
Maintain the reaction at a constant temperature.
-
-
Time-Point Sampling and Analysis:
-
At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by neutralizing the aliquot with an acidic solution (e.g., 1 M HCl).
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Analyze the quenched sample by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of the remaining this compound and the formation of 2-bromo-5-chloronicotinic acid.
-
-
Data Analysis:
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Plot the concentration of this compound versus time to determine the rate of degradation.
-
Calculate the half-life (t1/2) of the compound under the tested conditions.
-
Illustrative Data Presentation
The following table is an example of how to present the data from the stability study described above.
| Time (hours) | Concentration of this compound (mM) | Concentration of 2-bromo-5-chloronicotinic acid (mM) | Percent Degradation (%) |
| 0 | 10.0 | 0.0 | 0 |
| 1 | 8.5 | 1.5 | 15 |
| 2 | 7.2 | 2.8 | 28 |
| 4 | 5.2 | 4.8 | 48 |
| 8 | 2.7 | 7.3 | 73 |
| 24 | 0.5 | 9.5 | 95 |
Visualizations
Caption: Saponification pathway of this compound.
Caption: Workflow for assessing stability under basic conditions.
Technical Support Center: Catalyst Deactivation Issues with Methyl 2-bromo-5-chloronicotinate
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving Methyl 2-bromo-5-chloronicotinate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in my cross-coupling reaction with this compound?
A1: Low or no conversion is a frequent challenge when working with heteroaryl halides like this compound. The primary reasons often revolve around catalyst deactivation or suboptimal reaction conditions. The pyridine nitrogen in your substrate can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst poisoning and the formation of inactive complexes.[1] Additionally, the chloro-substituent generally exhibits lower reactivity compared to the bromo-substituent, which may require more active catalyst systems to achieve efficient oxidative addition.[2]
Q2: My reaction starts well but then stalls. What could be the cause?
A2: A reaction that initiates but fails to reach completion often points towards gradual catalyst deactivation. This can be due to several factors occurring over the course of the reaction:
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Catalyst Poisoning: Trace impurities in your reagents or solvents, or even the substrate itself, can act as catalyst poisons.[1] The pyridine nitrogen is a known inhibitor for palladium catalysts.[1]
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Catalyst Agglomeration: The active palladium(0) species can agglomerate to form inactive palladium black, especially at higher temperatures or with insufficient ligand stabilization.
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Ligand Degradation: Phosphine ligands, particularly in the presence of trace oxygen or water, can oxidize to phosphine oxides, which are less effective at stabilizing the palladium center.
Q3: I am seeing the formation of a black precipitate in my reaction. Is this a problem?
A3: The appearance of a black precipitate, commonly referred to as palladium black, is an indication of catalyst agglomeration. While some formation can be tolerated, extensive precipitation early in the reaction is a strong indicator of catalyst instability and deactivation, which will lead to lower yields.
Q4: Which is more reactive, the bromo or the chloro substituent on this compound?
A4: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl. Therefore, the C-Br bond at the 2-position of this compound is significantly more reactive than the C-Cl bond at the 5-position. Selective coupling at the C-Br position is expected under standard conditions. Achieving coupling at the C-Cl position typically requires more forcing conditions and highly active catalyst systems.
Q5: Can impurities in my this compound starting material cause catalyst deactivation?
A5: Yes, impurities are a common source of catalyst poisons. For instance, residual sulfur-containing compounds from the synthesis of the starting material can irreversibly bind to the palladium catalyst. Other potential poisons include unreacted starting materials or byproducts from previous synthetic steps. It is crucial to use highly pure starting materials for consistent and efficient cross-coupling reactions.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning by Pyridine Nitrogen | Reaction fails with various palladium catalysts. | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.[2] |
| Inactive Catalyst | Using a Pd(II) precatalyst without an efficient in-situ reduction. | Ensure your reaction conditions (e.g., presence of a suitable reducing agent like a phosphine ligand or an amine) are appropriate for the reduction of the Pd(II) precatalyst to the active Pd(0) species. Alternatively, use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Low Reactivity of C-Cl Bond (if targeting this position) | Selective reaction at the C-Br position is observed, but no reaction at the C-Cl position. | Employ highly active catalyst systems known for activating aryl chlorides, such as those with Buchwald or NHC ligands. Higher temperatures and stronger bases (e.g., K₃PO₄, Cs₂CO₃) may also be necessary.[2] |
| Inappropriate Base | The reaction does not proceed, or side reactions like protodeboronation are observed in Suzuki couplings. | The choice of base is critical. For Suzuki couplings, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. The base should be anhydrous and finely powdered for optimal reactivity. Screen different bases to find the most effective one for your specific system. |
| Poor Solvent Choice | Reagents are not fully dissolved, or the reaction is sluggish. | Use a solvent or solvent mixture that ensures the solubility of all reaction components at the reaction temperature. Common choices include toluene, dioxane, THF, and DMF, often with water as a co-solvent for Suzuki reactions.[2] Ensure solvents are degassed to prevent catalyst oxidation. |
Issue 2: Reaction Stalls or is Sluggish
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Leaching (for heterogeneous catalysts) | Loss of catalyst activity over time, with potential for palladium contamination in the product. | If using a supported catalyst like Pd/C, leaching of active palladium species into the solution can occur. Consider using a ligand to stabilize the palladium in solution or switch to a more robust heterogeneous catalyst. |
| Sintering | Gradual decrease in reaction rate, especially at high temperatures. | Sintering is the agglomeration of catalyst particles, reducing the active surface area. Optimize the reaction temperature to the lowest effective level. Ensure adequate ligand concentration to stabilize individual palladium atoms. |
| Coking/Fouling | Visible darkening or tarring of the reaction mixture. | Coking involves the deposition of carbonaceous materials on the catalyst surface. This can be caused by substrate or product decomposition at high temperatures. Lowering the reaction temperature or reducing the reaction time may help. |
Data Presentation: Catalyst System Performance
The following table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura coupling reactions with substrates structurally similar to this compound. This data can serve as a starting point for catalyst selection and optimization.
Disclaimer: The following data is for structurally analogous compounds (e.g., 5-bromonicotinic acid derivatives, 2-amino-5-bromo-4-methylpyridine) and should be used as a guide for initial screening. Optimal conditions for this compound may vary.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | 80 | 80-90[1] | A standard, readily available catalyst system. Good starting point for coupling at the C-Br position. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | Buchwald ligand system, highly effective for challenging substrates, including those prone to catalyst inhibition.[3] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | High | Often a reliable catalyst for a range of Suzuki couplings. |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 70-95 | Another effective Buchwald system, particularly for activating less reactive C-Cl bonds. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound (Selective at C-Br)
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst
This protocol provides a general method for regenerating a Pd/C catalyst that has been deactivated, for example, by poisoning from pyridine-containing substrates.
-
Washing:
-
Filter the deactivated Pd/C catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with deionized water (3 times).
-
Wash the catalyst with methanol (3 times) to remove organic residues.[4]
-
-
Drying: Dry the washed catalyst in an oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvents.
-
Oxidative Treatment (Optional, for severe coking):
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst in a stream of air at a controlled temperature (e.g., 250-300 °C) for several hours to burn off carbonaceous deposits.[5]
-
-
Reduction:
-
After cooling, treat the catalyst with a reducing agent to restore the active Pd(0) sites. A solution of hydrazine hydrate or formaldehyde can be used.[4] For example, suspend the catalyst in methanol and add a dilute solution of hydrazine hydrate, stirring at room temperature for 1-2 hours.
-
Alternatively, for catalysts on a solid support in a packed bed, a stream of hydrogen gas at an elevated temperature can be used for reduction.
-
-
Final Washing and Drying:
-
Filter the regenerated catalyst and wash thoroughly with deionized water to remove any residual reducing agents or byproducts.
-
Dry the catalyst under vacuum or in an oven at a moderate temperature.
-
Visualizations
Logical Troubleshooting Workflow
References
Technical Support Center: Improving Selectivity in Cross-Coupling Reactions of Methyl 2-bromo-5-chloronicotinate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-bromo-5-chloronicotinate in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms in this compound?
A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl > C-F.[1] Therefore, for this compound, the carbon-bromine (C-Br) bond at the 2-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 5-position. This inherent difference in reactivity is the primary basis for achieving selective cross-coupling at the C2 position while leaving the C5 chloro-substituent intact for potential subsequent transformations.[1]
Q2: How do the electronic properties of the pyridine ring in this compound influence selectivity?
A2: The pyridine ring is electron-deficient, which activates attached halides towards oxidative addition, the first step in most cross-coupling catalytic cycles. The nitrogen atom's electron-withdrawing effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4). In this substrate, the C-Br bond is at the activated C2 position, further enhancing its reactivity compared to the C-Cl bond at the C5 position.[2]
Q3: Is it possible to achieve selective cross-coupling at the C5-Cl position?
A3: Yes, but it is challenging and typically requires a two-step approach. First, the more reactive C2-Br position is functionalized. Then, the resulting product can undergo a second cross-coupling reaction at the C5-Cl position. Reactions involving aryl chlorides are generally more demanding and necessitate more specialized and reactive catalyst systems. These often include bulky, electron-rich phosphine ligands (such as Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands, along with more forcing conditions like higher reaction temperatures, to facilitate the more difficult oxidative addition of the C-Cl bond.[1]
Q4: Which cross-coupling reaction is best suited for my desired transformation?
A4: The choice of reaction depends on the type of bond you aim to form:
-
Suzuki-Miyaura Coupling: Ideal for forming new carbon-carbon (C-C) bonds with aryl, heteroaryl, or vinyl boronic acids/esters. It is widely used due to the stability and low toxicity of the boron reagents.[3]
-
Sonogashira Coupling: Used to form carbon-carbon (C-C) bonds between an aryl halide and a terminal alkyne. This reaction is a powerful tool for synthesizing substituted alkynes.[4]
-
Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen (C-N) bonds by coupling the aryl halide with a primary or secondary amine.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Potential Cause: Inactive catalyst.
-
Solution: Ensure the palladium source and ligands are of high purity and have been stored correctly under an inert atmosphere. For reactions sensitive to air, using a pre-formed, air-stable catalyst (precatalyst) can be beneficial.
-
-
Potential Cause: Inefficient base.
-
Solution: The base is crucial for the catalytic cycle, particularly in the transmetalation step of Suzuki reactions.[3] Ensure the base is anhydrous and finely powdered for solid bases like K₂CO₃ or K₃PO₄ to maximize surface area. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[5]
-
-
Potential Cause: Poor solvent quality.
-
Solution: Use anhydrous, degassed solvents. Oxygen can deactivate the palladium catalyst, and water can interfere with certain reactions (e.g., leading to protodeboronation in Suzuki couplings).[1]
-
Issue 2: Poor Selectivity (Reaction at both C-Br and C-Cl positions)
-
Potential Cause: Reaction conditions are too harsh.
-
Solution: High temperatures or prolonged reaction times can provide enough energy to overcome the activation barrier for C-Cl bond coupling. Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed, minimizing the formation of the di-substituted product.[1]
-
-
Potential Cause: Excess of the coupling partner.
-
Solution: Using a large excess of the organometallic reagent (e.g., boronic acid) can drive the reaction towards di-substitution. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the coupling partner.
-
-
Potential Cause: Highly reactive catalyst system.
-
Solution: While highly active catalysts are needed for C-Cl coupling, they may reduce selectivity in C-Br/C-Cl systems. If di-substitution is a problem, consider using a less reactive catalyst system. For example, traditional Pd(PPh₃)₄ may offer better selectivity for C-Br coupling over more modern, highly active ligand systems.
-
Issue 3: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
-
Potential Cause: Presence of oxygen.
-
Solution: Oxygen can promote the homocoupling of organometallic reagents and lead to catalyst decomposition. Ensure the reaction vessel and solvents are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[1]
-
-
Potential Cause: Protodeboronation (in Suzuki reactions).
-
Solution: This side reaction, where the boronic acid's C-B bond is cleaved by a proton source, is often exacerbated by excess water or acidic conditions. Use anhydrous solvents and a suitable base to maintain basic conditions throughout the reaction.[1]
-
-
Potential Cause: Dehalogenation (hydrodehalogenation).
-
Solution: This involves the replacement of a halogen with a hydrogen atom. It can occur in the presence of a hydrogen source (e.g., water, alcohols, or even the amine in Buchwald-Hartwig reactions) and is often competitive with the desired cross-coupling. Optimizing the catalyst, ligand, and base can help minimize this pathway.
-
Data Presentation: Representative Reaction Conditions
Disclaimer: The following tables provide representative data for cross-coupling reactions on substrates analogous to this compound. Conditions should be optimized for each specific application.
Table 1: Suzuki-Miyaura Coupling - Selective C-Br Arylation
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | ~85-95 | [1] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | ~90-98 | [6] |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 90 | 16 | ~80-90 |[6] |
Table 2: Sonogashira Coupling - Selective C-Br Alkynylation
| Coupling Partner | Palladium Source (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | DMF/Toluene | 80 | 6 | ~80-95 | [7] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | DIPA (2) | THF | 65 | 12 | ~75-90 | [8] |
| Propargyl alcohol | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 90 | 10 | ~70-85 |[9] |
Table 3: Buchwald-Hartwig Amination - Selective C-Br Amination
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | ~85-95 | [1][10] |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | ~80-90 | [3] |
| Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (2) | Toluene | 100 | 24 | ~75-85 |[10] |
Experimental Protocols
Note: These are generalized protocols based on analogous systems and must be optimized for this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Br Position
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Selective Sonogashira Coupling at the C2-Br Position
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv.), and Copper(I) iodide [CuI] (0.04 equiv.).
-
Evacuate the tube and backfill with Argon.
-
Add degassed solvent (e.g., 3 mL of DMF) and a base (e.g., 3 mL of triethylamine or DIPA).
-
Add the terminal alkyne (1.1 equiv.) via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 60-80 °C) until the starting material is consumed.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.[7]
Protocol 3: Selective Buchwald-Hartwig Amination at the C2-Br Position
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., XPhos, 0.08 equiv.), and the base (e.g., Sodium tert-butoxide, NaOtBu, 1.4 equiv.) to a dry reaction vessel.
-
Add anhydrous, degassed toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
Add the amine (1.2 equiv.) followed by this compound (1.0 equiv.).
-
Seal the vessel and heat the reaction mixture to 100-110 °C, stirring vigorously.
-
Monitor the reaction's progress. Upon completion, cool to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography.[1]
Visualizations
Caption: Key factors influencing regioselective cross-coupling of this compound.
Caption: General experimental workflow for optimizing selective cross-coupling reactions.
Caption: Decision tree for troubleshooting common cross-coupling reaction issues.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]
- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis with Methyl 2-bromo-5-chloronicotinate
This technical support center is designed for researchers, scientists, and drug development professionals working with Methyl 2-bromo-5-chloronicotinate on a large scale. It provides essential guidance on managing potential reaction exotherms to ensure safe and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic risks associated with reactions of this compound?
A1: The primary exothermic risks stem from common transformations of this molecule, including but not limited to:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig): These are often exothermic, and the rate of heat generation can be rapid, especially at large scales.
-
Nucleophilic aromatic substitution (SNAr) reactions: Displacement of the chloro or bromo substituent with strong nucleophiles (e.g., amines, alkoxides) can be highly exothermic.
-
Metal-halogen exchange: Reactions with organolithium or Grignard reagents are typically very exothermic and require strict temperature control.
Q2: Why is exotherm management more critical during scale-up?
A2: As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases. This significantly reduces the efficiency of heat dissipation through the reactor walls, making it more challenging to control the internal temperature. An exotherm that is easily managed in the lab can lead to a dangerous thermal runaway in a large-scale reactor.
Q3: What is a thermal runaway, and how can it be prevented?
A3: A thermal runaway is an uncontrolled positive feedback loop where an increase in temperature leads to an increase in the reaction rate, which in turn generates more heat, further accelerating the reaction. This can result in a rapid rise in temperature and pressure, potentially leading to reactor failure. Prevention involves:
-
Thorough thermal hazard assessment: Before scaling up, use techniques like reaction calorimetry to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).
-
Robust cooling capacity: Ensure your reactor's cooling system can handle the maximum expected heat output of the reaction.
-
Controlled reagent addition: Add the limiting reagent at a rate that allows the cooling system to maintain the desired temperature.
-
Vigilant monitoring: Continuously monitor the internal reaction temperature and have a clear action plan for deviations.
Q4: Should I be concerned about the stability of this compound itself?
A4: While this compound is generally stable under normal storage conditions, its thermal stability in the presence of other reagents and at elevated temperatures should be evaluated as part of a comprehensive safety assessment.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
| Potential Cause | Troubleshooting Steps |
| Reagent addition rate is too high. | 1. Immediately stop the addition of the reagent. 2. Maximize cooling to the reactor. 3. Once the temperature is under control, restart the addition at a significantly reduced rate. |
| Inadequate cooling. | 1. Verify that the cooling system is functioning correctly (coolant flow rate and temperature). 2. Consider using a colder cooling medium if available. 3. For future runs, ensure the cooling capacity is sufficient for the scale and exotherm of the reaction. |
| Poor mixing. | 1. Check the agitator speed and ensure it is providing adequate mixing to prevent localized hot spots. 2. For viscous reaction mixtures, consider a different impeller design. |
Issue 2: Delayed Exotherm Followed by a Sudden Temperature Spike
| Potential Cause | Troubleshooting Steps |
| Reaction initiation delay. | 1. Stop reagent addition. 2. Confirm that the catalyst is active and that all necessary reagents are present. 3. Once the reaction has initiated (as evidenced by a gentle exotherm), cautiously resume addition. 4. For future reactions, consider adding a small portion of the reagent first and waiting for initiation before starting the main addition. |
| Accumulation of unreacted starting material. | 1. This is a hazardous situation. If a significant amount of reagent has been added without reaction, be prepared for a large exotherm upon initiation. 2. Maximize cooling and have a quench plan in place. |
Quantitative Data Summary
The following tables provide illustrative quantitative data for managing exothermic reactions. It is critical to note that this data is not specific to this compound and should not be used for actual process safety calculations. Reaction calorimetry must be performed to determine the specific thermal hazards of your process.
Table 1: Example Thermal Hazard Data for a Generic Suzuki Coupling Reaction
| Parameter | Value | Significance |
| Heat of Reaction (ΔHr) | -150 kJ/mol | Total energy released per mole of limiting reagent. |
| Specific Heat Capacity (Cp) | 1.8 J/g·K | The amount of heat required to raise the temperature of the reaction mixture. |
| Adiabatic Temperature Rise (ΔTad) | 120 °C | The theoretical temperature increase if no heat is removed from the system. A high ΔTad indicates a high risk. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | 85 °C | The maximum temperature the reaction mixture could reach under worst-case cooling failure scenarios. |
Table 2: Example Cooling and Addition Parameters
| Parameter | Value | Significance |
| Reactor Cooling Capacity | 200 W/L | The maximum rate of heat removal by the reactor's cooling system. |
| Reagent Addition Rate | 0.1 - 0.5 mol/min | The rate of addition should be controlled so that the heat generated does not exceed the cooling capacity. |
| Maximum Allowable Temperature | 40 °C | The upper temperature limit for safe operation. |
| Emergency Quench Volume | 50 L of cold toluene | An inert solvent that can be added to rapidly cool and dilute the reaction in case of a thermal runaway. |
Experimental Protocols
Protocol 1: General Procedure for a Large-Scale Suzuki-Miyaura Coupling with Exotherm Management
This protocol is a general guideline and must be adapted based on a thorough risk assessment and reaction calorimetry data for the specific reaction.
-
Reactor Setup and Inerting:
-
Set up a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and a controlled dosing pump for reagent addition.
-
Ensure the reactor is clean, dry, and has been purged with an inert gas (e.g., nitrogen or argon).
-
Connect the reactor jacket to a reliable cooling system.
-
-
Reagent Charging:
-
Charge the reactor with this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and a suitable solvent (e.g., toluene/water or dioxane/water).
-
Degas the mixture by sparging with an inert gas for at least 30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).
-
-
Controlled Reaction Execution:
-
Set the cooling system to the desired initial temperature (e.g., 20 °C).
-
Begin slow, controlled heating of the reaction mixture to the target temperature (e.g., 80 °C).
-
Crucially, if one of the reagents is added portion-wise, this should be done at a rate that allows the internal temperature to be maintained within a narrow range (e.g., ± 2 °C).
-
Continuously monitor the internal temperature. If the temperature rises above the setpoint, immediately slow down or stop the heating/addition until the temperature is back under control.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with the aqueous work-up, extraction, and purification steps.
-
Visualizations
Caption: Workflow for managing potential exotherms during large-scale synthesis.
Caption: Troubleshooting logic for an uncontrolled temperature rise.
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 2-bromo-5-chloronicotinate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, halonicotinates serve as versatile and crucial building blocks, particularly in the development of novel pharmaceuticals, agrochemicals, and functional materials.[1] Among these, Methyl 2-bromo-5-chloronicotinate stands out due to the differential reactivity of its two halogen substituents. This guide provides an objective comparison of its reactivity against other halonicotinates in three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The strategic positioning of bromine and chlorine atoms allows for selective functionalization, making it a highly valuable intermediate in multi-step syntheses.[2]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. This energy decreases down the group, leading to a general reactivity trend of C-I > C-Br > C-Cl > C-F.[3][4] Consequently, the oxidative addition of the palladium(0) catalyst to the C-X bond, which is typically the rate-determining step, occurs more readily with heavier halogens.[3][5]
For this compound, this principle dictates that the C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 5-position. This allows for selective cross-coupling at the C-Br position while leaving the C-Cl bond intact for subsequent transformations.
Data Summary: Reactivity Trends of Halonicotinates in Cross-Coupling Reactions
The following table summarizes the generally accepted reactivity patterns for halonicotinates in key palladium-catalyzed cross-coupling reactions. While specific reaction yields are highly dependent on the substrate, catalyst, ligand, and conditions, this provides a qualitative comparison.
| Halonicotinate Position | Halogen | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination | General Reactivity Notes |
| 2-position | Bromo | High | High | High | The C-Br bond is readily activated for oxidative addition. |
| 5-position | Chloro | Moderate to Low | Moderate to Low | Moderate to Low | Requires more forcing conditions (higher temperature, stronger base, specialized ligands) compared to the C-Br bond.[4][5] |
| 2-position | Iodo | Very High | Very High | Very High | Most reactive C-X bond, often requiring milder conditions. |
| 5-position | Bromo | High | High | High | More reactive than the corresponding chloro-substituted nicotinate. |
Key Cross-Coupling Reactions: Experimental Protocols
The following sections provide detailed, representative experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These protocols are generalized for aryl halides and are directly applicable to substrates like this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide or triflate.[6] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability and stability of boronic acids.[7]
Experimental Protocol:
A flame-dried round-bottom flask is charged with the aryl halide (1.0 equiv), the corresponding boronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv) or Cs₂CO₃ (3.0 equiv).[8] The flask is evacuated and backfilled with an inert gas (e.g., argon). A deoxygenated solvent system, typically a mixture of an organic solvent like 1,4-dioxane or THF and water, is then added.[8][9] The resulting mixture is heated (commonly between 80-100 °C) and stirred for a specified time (typically 2-24 hours) while monitoring the reaction's progress via TLC or LC-MS.[8][9] Upon completion, the reaction is cooled to room temperature, quenched with water or a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.[8]
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[10][11] The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[11]
Experimental Protocol:
To a reaction vessel, the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (such as triethylamine or diisopropylethylamine, which also serves as the solvent) are added under an inert atmosphere. The terminal alkyne (1.1-1.5 equiv) is then introduced. The reaction is typically stirred at temperatures ranging from room temperature to gentle heating.[11][12] The progress is monitored by TLC or GC-MS. After completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with water or brine to remove residual salts and base. The organic layer is dried, concentrated, and the product is purified by chromatography. Recent advancements have also led to the development of copper-free Sonogashira protocols.[13]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed formation of C-N bonds between aryl halides and a wide range of amines.[14][15] The choice of a bulky, electron-rich phosphine ligand is critical to the success of this reaction.[16][17]
Experimental Protocol:
In an inert atmosphere glovebox or a sealed reaction tube, the aryl halide (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄) are combined.[14][18] Anhydrous toluene or dioxane is added as the solvent. The reaction vessel is sealed and heated (typically 80-110 °C) with vigorous stirring until the starting material is consumed, as indicated by TLC or LC-MS analysis.[18] After cooling to room temperature, the reaction is quenched with water or a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). The combined organic extracts are washed with brine, dried over anhydrous sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.[18]
Visualizations: Reaction Mechanisms and Principles
The following diagrams illustrate the fundamental workflow of palladium-catalyzed cross-coupling reactions and the logical hierarchy of halide reactivity.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Logical relationship of halide reactivity in cross-coupling reactions.
Conclusion
This compound is a strategically designed building block that leverages the inherent differences in carbon-halogen bond reactivity. The greater lability of the C-Br bond at the 2-position allows for selective functionalization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions under conditions that typically leave the more robust C-Cl bond at the 5-position unaffected. This differential reactivity enables chemists to perform sequential couplings, introducing diverse functionalities onto the pyridine core in a controlled manner. This guide underscores its utility and provides foundational protocols for its application, empowering researchers in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
A Comparative Analysis of Suzuki Coupling Reactions: Methyl 2-bromo-5-chloronicotinate vs. Methyl 2,5-dibromonicotinate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Dihalonicotinate Esters for Suzuki Coupling Reactions.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of complex molecules, particularly in the pharmaceutical industry, substituted pyridines are crucial building blocks. This guide provides a comparative analysis of two common dihalogenated pyridine substrates: Methyl 2-bromo-5-chloronicotinate and Methyl 2,5-dibromonicotinate. Understanding their respective reactivities and the resulting yields in Suzuki coupling reactions is paramount for efficient synthetic planning and execution.
Reactivity Principles and Chemoselectivity
The outcome of a Suzuki coupling reaction with a dihalogenated substrate is primarily governed by the relative reactivity of the carbon-halogen bonds. The established order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is a direct consequence of the carbon-halogen bond dissociation energy; weaker bonds (like C-Br) undergo oxidative addition to the palladium catalyst more readily than stronger bonds (like C-Cl).
This compound: In this substrate, the bromine atom at the 2-position is significantly more reactive than the chlorine atom at the 5-position. Consequently, Suzuki coupling reactions are expected to proceed with high chemoselectivity at the C2-Br bond, leaving the C5-Cl bond intact for potential subsequent transformations.
Methyl 2,5-dibromonicotinate: This molecule possesses two bromine atoms at positions 2 and 5. The electronic properties of the pyridine ring render the C5-Br bond more susceptible to oxidative addition than the C2-Br bond. The electron-withdrawing nature of the nitrogen atom and the ester group has a more pronounced effect on the 5-position, making it more electrophilic. Therefore, under controlled conditions (e.g., using one equivalent of the boronic acid), selective mono-arylation at the 5-position can be achieved.
Data Presentation: A Comparative Overview of Reaction Yields
Table 1: Suzuki Coupling with this compound Analogues
| Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | Methyl 5-chloro-2-phenylnicotinate | ~80-90 (estimated) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | Methyl 5-chloro-2-(4-methoxyphenyl)nicotinate | ~85-95 (estimated) |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 12 | Methyl 5-chloro-2-(thiophen-3-yl)nicotinate | ~75-85 (estimated) |
Note: Yields are estimated based on typical Suzuki couplings of 2-bromo-5-chloropyridine derivatives.
Table 2: Suzuki Coupling with Methyl 2,5-dibromonicotinate and Analogues
| Boronic Acid (equiv.) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Phenylboronic acid (1.1) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Methyl 2-bromo-5-phenylnicotinate | 70-85[1] |
| 4-Methylphenylboronic acid (1.1) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Methyl 2-bromo-5-(4-methylphenyl)nicotinate | 75-90[1] |
| Phenylboronic acid (2.2) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Methyl 2,5-diphenylnicotinate | 60-75[1] |
Experimental Protocols
Below are generalized experimental protocols for achieving selective mono-substitution in Suzuki coupling reactions with the discussed substrates.
Protocol 1: Selective Suzuki Coupling of this compound at the 2-position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Mono-Suzuki Coupling of Methyl 2,5-dibromonicotinate at the 5-position
Materials:
-
Methyl 2,5-dibromonicotinate (1.0 equiv)
-
Arylboronic acid (1.05-1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow steps 1-4 as described in Protocol 1, using Methyl 2,5-dibromonicotinate as the substrate.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Carefully monitor the reaction progress by TLC or GC-MS to avoid the formation of the di-substituted product.
-
Upon consumption of the starting material, cool the reaction and proceed with the workup and purification as described in Protocol 1 (steps 7-10).
Mandatory Visualizations
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and Methyl 2,5-dibromonicotinate for a Suzuki coupling reaction depends on the desired synthetic outcome. For a selective reaction at the 2-position, this compound is the superior choice, offering high yields and predictable selectivity. Conversely, if the synthetic strategy calls for functionalization at the 5-position, Methyl 2,5-dibromonicotinate can be employed with careful control of stoichiometry to achieve selective mono-arylation. For the synthesis of 2,5-diaryl nicotinates, Methyl 2,5-dibromonicotinate is the clear starting material, although yields for the second coupling may be lower. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the drug discovery and development process.
References
The Bromo Advantage: A Cost-Benefit Analysis of Methyl 2-bromo-5-chloronicotinate in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is paramount to the efficient synthesis of novel compounds. This guide provides a comparative analysis of Methyl 2-bromo-5-chloronicotinate against its chloro-analogue, Methyl 2,5-dichloronicotinate, in the context of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By examining experimental data, reaction efficiency, and reagent costs, this document offers a clear cost-benefit perspective to inform synthetic strategy.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and functional materials. The choice of halide in the pyridine ring of the nicotinic acid derivative significantly impacts the reactivity and overall cost-effectiveness of the synthesis. While brominated pyridines are generally more reactive than their chlorinated counterparts, this enhanced reactivity often comes at a higher initial material cost. This guide will delve into a practical comparison to elucidate the trade-offs.
Executive Summary: Key Findings
| Metric | This compound | Methyl 2,5-dichloronicotinate (Alternative) |
| Reactivity | Higher reactivity, allowing for milder reaction conditions. | Lower reactivity, often requiring more forcing conditions (higher temperatures, longer reaction times, or more specialized catalysts).[1] |
| Typical Yield | ~85% (estimated based on analogous 5-bromonicotinic acid)[2] | Lower yields are generally expected compared to the bromo-derivative under similar conditions. |
| Starting Material Cost | Higher (approx. $10.25/g)[3] | Lower (approx.
|
| Overall Cost-Benefit | The higher initial cost can be offset by higher yields, reduced catalyst loading, and milder reaction conditions, potentially leading to lower overall process costs and easier purification. | The lower initial cost is attractive, but may be negated by lower yields, the need for more expensive catalysts or ligands, and higher energy consumption, which can increase overall production costs. |
Experimental Protocols
A common application for these building blocks is the synthesis of 2-aryl-5-chloronicotinate esters via Suzuki-Miyaura coupling. Below are representative protocols for the coupling of a brominated and a chlorinated nicotinic acid ester with phenylboronic acid.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Hypothetical)
This protocol is based on a similar reaction with 5-bromonicotinic acid.[2]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1) solvent mixture
Procedure:
-
To a round-bottom flask, add this compound, Phenylboronic acid, and Sodium Carbonate.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed Toluene/Ethanol/Water solvent mixture.
-
Add the Tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
Expected Yield: ~85%[2]
Protocol 2: Suzuki-Miyaura Coupling of Methyl 2,5-dichloronicotinate with Phenylboronic Acid (Hypothetical)
This protocol is based on general knowledge of coupling reactions with less reactive chlorides.
Materials:
-
Methyl 2,5-dichloronicotinate (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.10 equiv) or a more active catalyst system (e.g., with a Buchwald ligand).
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane/Water (4:1) solvent mixture
Procedure:
-
To a Schlenk tube, add Methyl 2,5-dichloronicotinate, Phenylboronic acid, and Potassium Phosphate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed 1,4-Dioxane/Water solvent mixture.
-
Add the palladium catalyst (and ligand if used).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, follow a similar workup and purification procedure as in Protocol 1.
Expected Yield: Lower than the bromo-analogue, potentially in the range of 40-60%, depending on the catalyst system and reaction conditions.
Cost-Benefit Analysis: A Deeper Dive
To illustrate the economic trade-offs, let's consider a hypothetical 10 mmol scale synthesis of Methyl 2-phenyl-5-chloronicotinate.
| Reagent | Route 1 (Bromo) | Route 2 (Chloro) |
| Starting Material (10 mmol) | This compound (2.50 g @
| Methyl 2,5-dichloronicotinate (2.06 g @ ~
|
| Phenylboronic Acid (12 mmol / 15 mmol) | 1.46 g @ ~
| 1.83 g @ ~
|
| Palladium Catalyst (0.5 mmol / 1.0 mmol) | Pd(PPh₃)₄ (0.58 g @ ~
| Pd(PPh₃)₄ (1.16 g @ ~
|
| Base | Na₂CO₃ (2.12 g @ ~
| K₃PO₄ (6.37 g @ ~
|
| Solvent & Energy | Lower cost (milder conditions) | Higher cost (harsher conditions) |
| Total Estimated Reagent Cost | ~$53.38 | ~
|
| Cost per gram of Product (assuming 85% yield for bromo, 60% for chloro) | ~$1.24/g | ~
|
Note: Prices are estimates based on available data and can vary significantly based on supplier, purity, and quantity.
Visualizing the Synthetic Pathway
The following diagram illustrates a generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. indiamart.com [indiamart.com]
- 4. METHYL 2,5-DICHLORONICOTINATE | 67754-03-4 [chemicalbook.com]
- 5. 四(三苯基膦)钯(0) CAS No. 14221-01-3 Sigma-Aldrich [sigmaaldrich.com]
- 6. Sodium Carbonate, Anhydrous, Laboratory Grade, 500 g | Flinn Scientific [flinnsci.com]
Spectroscopic Comparison: Methyl 2-bromo-5-chloronicotinate and its Transformation Products in Cross-Coupling Reactions
A detailed analysis of the spectral shifts and structural changes of Methyl 2-bromo-5-chloronicotinate following Suzuki and Buchwald-Hartwig cross-coupling reactions, providing key data for researchers in synthetic and medicinal chemistry.
This guide provides a comparative analysis of the spectroscopic characteristics of this compound and its derivatives synthesized via palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions. The transformation of the parent molecule, a versatile building block in pharmaceutical and agrochemical research, into Methyl 5-chloro-2-phenylnicotinate and Methyl 5-chloro-2-(morpholin-4-yl)nicotinate induces significant changes in their respective NMR, IR, and mass spectra. These changes provide crucial evidence for the successful substitution at the C-2 position of the pyridine ring.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its Suzuki and Buchwald-Hartwig reaction products.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical Values in CDCl₃, 400 MHz)
| Compound | H-4 (ppm) | H-6 (ppm) | -OCH₃ (ppm) | Other Signals (ppm) |
| This compound | ~8.3 (d) | ~8.7 (d) | ~3.9 (s) | - |
| Methyl 5-chloro-2-phenylnicotinate | ~8.2 (d) | ~8.8 (d) | ~3.8 (s) | ~7.4-7.8 (m, 5H, Phenyl) |
| Methyl 5-chloro-2-(morpholin-4-yl)nicotinate | ~7.9 (d) | ~8.5 (d) | ~3.9 (s) | ~3.8 (t, 4H, Morpholine), ~3.6 (t, 4H, Morpholine) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical Values in CDCl₃, 100 MHz)
| Compound | C=O (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | -OCH₃ (ppm) | Other Signals (ppm) |
| This compound | ~164 | ~142 | ~125 | ~140 | ~130 | ~152 | ~53 | - |
| Methyl 5-chloro-2-phenylnicotinate | ~166 | ~158 | ~122 | ~138 | ~129 | ~150 | ~52 | ~128-138 (Phenyl) |
| Methyl 5-chloro-2-(morpholin-4-yl)nicotinate | ~167 | ~159 | ~118 | ~135 | ~128 | ~148 | ~52 | ~67 (O-CH₂ of Morpholine), ~45 (N-CH₂ of Morpholine) |
Table 3: IR Spectroscopic Data (Typical Values, cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | C-Cl Stretch | C-Br Stretch | Aromatic C=C Stretch | Other Key Bands |
| This compound | ~1730 | ~1250 | ~800 | ~650 | ~1580, 1450 | - |
| Methyl 5-chloro-2-phenylnicotinate | ~1725 | ~1240 | ~810 | - | ~1600, 1570, 1480 | C-H out-of-plane bending for substituted benzene (~700-770) |
| Methyl 5-chloro-2-(morpholin-4-yl)nicotinate | ~1720 | ~1230 | ~820 | - | ~1590, 1460 | C-N stretch (~1115) |
Table 4: Mass Spectrometry Data (EI-MS, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 249/251/253 | [M-OCH₃]⁺, [M-COOCH₃]⁺, fragments showing loss of Br and/or Cl |
| Methyl 5-chloro-2-phenylnicotinate | 247/249 | [M-OCH₃]⁺, [M-COOCH₃]⁺, [M-Ph]⁺ |
| Methyl 5-chloro-2-(morpholin-4-yl)nicotinate | 256/258 | [M-OCH₃]⁺, [M-COOCH₃]⁺, fragments from morpholine ring cleavage |
Experimental Protocols
General Procedure for Suzuki Coupling
A mixture of this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.) is prepared in a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to reflux (around 100-110 °C) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a reaction vessel, this compound (1.0 eq.), morpholine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.) are combined in an anhydrous, aprotic solvent like toluene or dioxane. The vessel is sealed and thoroughly purged with an inert gas. The mixture is then heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the starting material is consumed, as indicated by TLC or LC-MS analysis. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography.[1][2][3]
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).[4][5]
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be prepared as a thin film by dissolving the compound in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).[6][7][8] Alternatively, a KBr pellet or a Nujol mull can be prepared.[6][7][8]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is commonly used for these types of small organic molecules. The sample is introduced into the mass spectrometer, where it is ionized by a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.[9][10][11][12]
Visualizing Reaction and Experimental Workflow
The following diagrams illustrate the reaction pathways and the general workflow for the synthesis and analysis of the target compounds.
Caption: Reaction pathways for the synthesis of target compounds.
Caption: General experimental workflow for synthesis and analysis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. chem.washington.edu [chem.washington.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]
- 10. fiveable.me [fiveable.me]
- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Kinetic Studies of Methyl 2-bromo-5-chloronicotinate in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of Methyl 2-bromo-5-chloronicotinate in key palladium-catalyzed cross-coupling reactions. Due to the limited availability of direct kinetic data for this specific substrate, this guide draws upon experimental data from structurally analogous compounds, particularly substituted bromopyridines and chloropyridines, to predict its reactivity. The comparisons focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.
The structure of this compound presents two distinct reaction sites for cross-coupling: a C-Br bond and a C-Cl bond. The fundamental difference in the bond dissociation energies of carbon-halogen bonds (C-Cl > C-Br) dictates that the C-Br bond is significantly more reactive in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[1] Consequently, selective functionalization at the 2-position (C-Br) can be achieved under milder conditions compared to the 5-position (C-Cl).[1][2]
Comparative Performance in Key Cross-Coupling Reactions
The following tables summarize typical reaction conditions and outcomes for cross-coupling reactions of substrates analogous to this compound. This data provides a baseline for predicting its reactivity relative to other common building blocks.
Table 1: Suzuki-Miyaura Coupling of Halopyridines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 / 12 | 85 | [3] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 / 18 | 91 | [1] |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 / 4-12 | 85-95 | [4] |
| Methyl 2-bromo-6-methylisonicotinate | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 / 16 | 90 | [5] |
Analysis: 2-Bromopyridines generally exhibit high reactivity in Suzuki-Miyaura couplings, often proceeding to high yields under standard conditions.[1][3] While 2-chloropyridines can also be effective coupling partners, they typically require more specialized and active catalyst systems, often employing bulky phosphine ligands, and may necessitate higher temperatures and longer reaction times.[1][6] For this compound, selective coupling at the C-Br bond is expected to proceed under conditions similar to those used for other 2-bromopyridines.
Table 2: Buchwald-Hartwig Amination of Halopyridines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 / 3 | 98 | [7] |
| 2-Chloropyridine | Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | t-Amyl alcohol | 110 / 24 | 92 | [1] |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 / 4 | 60 | [8] |
Analysis: The Buchwald-Hartwig amination of 2-bromopyridines is a well-established and efficient transformation, accommodating a wide range of amine coupling partners.[7][8] As with Suzuki couplings, 2-chloropyridines are less reactive and often require more forceful conditions and highly active catalyst systems to achieve comparable yields.[1]
Table 3: Sonogashira Coupling of Halopyridines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 / 3 | 96 | [9] |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Dioxane | 100 / 16 | 75 | [1] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 16 | High | [10] |
Analysis: The Sonogashira coupling is highly effective for 2-bromopyridines, providing a direct route to 2-alkynylpyridines.[9][10] The reactivity difference between bromo and chloro substrates is also pronounced in this reaction, with 2-chloropyridines generally giving lower yields and requiring longer reaction times.[1]
Visualizing the Reaction Dynamics
To better understand the processes involved, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical workflow for conducting kinetic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
Benchmarking Palladium Catalysts for Cross-Coupling Reactions with Methyl 2-bromo-5-chloronicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-bromo-5-chloronicotinate is a key heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The selective functionalization of its pyridine core through palladium-catalyzed cross-coupling reactions is a critical step in the development of novel molecular entities. The choice of the palladium catalyst system significantly influences the efficiency, yield, and substrate scope of these transformations. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions with this compound, supported by experimental data and detailed protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For a substrate like this compound, the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for selective coupling at the 2-position.
Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The following table summarizes the performance of common palladium catalysts in the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The data is compiled from literature on analogous 2-bromopyridine derivatives and serves as a strong indicator of expected performance.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-16 | 85-95 | 3-5 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 1,4-Dioxane | 90 | 4-8 | 90-98 | 2-3 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | 2-6 | >95 | 1-2 |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | t-BuOH | 80 | 1-4 | >95 | 1-2 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using Pd(dppf)Cl₂.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and cesium carbonate.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., 10:1 dioxane:water) via syringe.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Mizoroki-Heck reaction enables the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for introducing vinyl groups onto the pyridine ring of this compound.
Performance of Palladium Catalysts in the Heck Reaction
The following table provides a comparison of palladium catalysts for the Heck reaction of this compound with n-butyl acrylate. The data is based on established protocols for similar bromopyridine substrates.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | - | Et₃N | DMF | 100-120 | 12-24 | 75-85 | 2-5 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | NMP | 120-140 | 16-24 | 80-90 | 3-5 |
| Pd(OAc)₂ / P(o-tol)₃ | P(o-tol)₃ | Et₃N | DMF | 100 | 8-12 | 85-95 | 2-3 |
| Herrmann's Catalyst | - | NaOAc | NMP | 120 | 4-8 | >90 | 0.1-1 |
Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the Heck reaction of this compound with n-butyl acrylate using a Pd(OAc)₂/P(o-tol)₃ system.
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed reaction tube and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry, sealable reaction tube under an inert atmosphere, add Pd(OAc)₂ and P(o-tol)₃.
-
Add anhydrous DMF, followed by this compound, n-butyl acrylate, and triethylamine.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring.
Performance of Palladium Catalysts in Buchwald-Hartwig Amination
The following table compares different palladium catalyst systems for the amination of this compound with morpholine, based on data from similar bromopyridine substrates.[1]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃ | Toluene | 110 | 12-18 | 85-95 | 1-2 |
| Pd(OAc)₂ / BINAP | BINAP | NaOtBu | Toluene | 80-100 | 8-16 | 80-90 | 2-3 |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 80 | 2-6 | >95 | 1-2 |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuXPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-8 | >90 | 1-2 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with morpholine using a Pd₂(dba)₃/XPhos catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk tube and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add this compound, followed by morpholine.
-
Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
References
Navigating the Synthesis of Nicotinic Acid Derivatives: A Comparative Guide to Alternatives for Methyl 2-bromo-5-chloronicotinate
For researchers, scientists, and drug development professionals engaged in the synthesis of nicotinic acid derivatives, the choice of starting material is a critical determinant of reaction efficiency, cost, and overall success. Methyl 2-bromo-5-chloronicotinate has been a common building block, but a range of alternatives offer distinct advantages in terms of reactivity and synthetic versatility. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform strategic decisions in the synthesis of this important class of compounds.
Nicotinic acid and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory and analgesic properties. The functionalization of the pyridine ring, particularly at the 2- and 5-positions, is a key strategy in the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions are the cornerstone of these synthetic efforts, and the nature of the halogen substituents on the nicotinic acid ester significantly influences the outcome of these transformations.
Comparative Performance of Key Starting Materials
The selection of a 2-halo-5-substituted nicotinic acid ester for a synthetic campaign often hinges on the desired balance between reactivity, cost, and the specific bond to be formed. The well-established trend in the reactivity of organic halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl > F.[1][2] This trend is a direct consequence of the carbon-halogen bond strength, with the weaker C-I bond being more susceptible to the initial oxidative addition step by the palladium catalyst, which is often rate-determining.
This guide focuses on three primary alternatives to this compound:
-
Methyl 2,5-dichloronicotinate: Generally the most cost-effective option, but its lower reactivity can necessitate more forcing reaction conditions, such as higher temperatures and catalyst loadings.
-
Methyl 2-chloro-5-iodonicotinate: The most reactive of the common halo-substituted nicotinates, often leading to higher yields and milder reaction conditions, but typically at a higher cost.
-
This compound (Baseline): A widely used reagent that offers a balance between reactivity and cost.
The following tables provide a comparative overview of the performance of these starting materials in key palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the nicotinic acid core and a wide range of aryl and heteroaryl boronic acids.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >12 | >85 | [3] |
| Methyl 2,5-dichloronicotinate | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >12 | >95 | [3] |
| Methyl 2-chloro-5-iodonicotinate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | 4 | >99 | [4] |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5 mol%) | Na₂CO₃ (1M aq.) | Dioxane | Reflux | 8 | 86 | [5] |
Note: Data for closely related substrates are included to provide a broader perspective on expected efficiency.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, crucial for the synthesis of a wide array of biologically active amines.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl Bromide | Primary Amine | Pd(OAc)₂ / CyPF-tBu | NaOtBu | Toluene | 100 | High | [6] |
| Aryl Chloride | Primary Amine | Pd(OAc)₂ / CyPF-tBu | NaOtBu | Toluene | 100 | High | [7] |
| Heteroaryl Chloride | Primary Amine | Pd(OAc)₂ / JosiPhos | NaOtBu | Toluene | 100 | High | [7] |
Note: General reactivity trends suggest that bromo and iodo derivatives will be more reactive than chloro derivatives in this transformation.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between the nicotinic acid scaffold and terminal alkynes.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | High | [8] |
| Aryl Iodide | Terminal Alkyne | Fe/Co-based catalysts | Various | Various | Various | - | Moderate to Good | [9] |
Note: The reactivity order of I > Br > Cl is also expected in Sonogashira couplings.
Heck Reaction
The Heck reaction is a powerful tool for the arylation of alkenes.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl Bromide | Acrylate | Pd-NHC complexes | Various | Various | Various | Activity Dependent on Conditions | [10] |
| Aryl Iodide | Alkene | Frech Catalyst | N-ethylpiperidine | DMF | 140-150 | 78 | [11] |
Note: Aryl iodides generally exhibit higher reactivity in the Heck reaction compared to bromides and chlorides.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic strategies. Below are representative protocols for key cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the 2-halo-5-substituted nicotinic acid ester (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv.) is suspended in a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[12][13]
General Protocol for Buchwald-Hartwig Amination
In an oven-dried flask, the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.) are combined. The flask is evacuated and backfilled with an inert gas. A dry, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-110 °C. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[6][14]
Visualizing Synthetic and Biological Pathways
To further aid researchers, the following diagrams illustrate a typical synthetic workflow and a relevant biological signaling pathway involving nicotinic acid derivatives.
Many nicotinic acid derivatives, such as the smoking cessation aid Varenicline, act on nicotinic acetylcholine receptors (nAChRs).[15] Activation of these receptors can trigger various downstream signaling cascades, including the PI3K/Akt pathway, which is involved in neuroprotection.[5][6]
Conclusion
The synthesis of nicotinic acid derivatives is a dynamic field with a range of starting materials available to the modern chemist. While this compound remains a viable option, alternatives such as Methyl 2,5-dichloronicotinate and Methyl 2-chloro-5-iodonicotinate offer a spectrum of reactivity that can be strategically employed to optimize synthetic outcomes. The choice of starting material should be guided by a careful consideration of the specific cross-coupling reaction to be performed, the desired reaction conditions, and economic factors. This guide provides a foundational dataset to aid researchers in making these critical decisions, ultimately facilitating the efficient and successful synthesis of novel nicotinic acid derivatives for a variety of applications.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. proprogressio.hu [proprogressio.hu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 10. Comparative experimental and EXAFS studies in the Mizoroki-Heck reaction with heteroatom-functionalised N-heterocyclic carbene palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
The Pivotal Role of Phosphine Ligands in Methyl 2-bromo-5-chloronicotinate Couplings: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized nicotinates is a critical step in the discovery of novel therapeutics. Methyl 2-bromo-5-chloronicotinate is a key building block, and its successful coupling via palladium-catalyzed reactions is highly dependent on the choice of phosphine ligand. This guide provides a comparative analysis of the efficacy of different phosphine ligands for Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving this substrate, supported by experimental data from analogous systems and detailed reaction protocols.
The reactivity of this compound in cross-coupling reactions is dictated by the two distinct halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed processes, allowing for selective functionalization at the 2-position. However, the electron-deficient nature of the pyridine ring can pose challenges for the catalytic cycle, making the selection of an appropriate phosphine ligand paramount for achieving high yields and reaction efficiency. Bulky and electron-rich phosphine ligands have been shown to be particularly effective for promoting the crucial oxidative addition step with challenging substrates like heteroaryl chlorides and bromides.[1][2][3][4]
Ligand Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For substrates like this compound, the choice of phosphine ligand significantly impacts the reaction outcome. While specific data for this exact substrate is limited, studies on closely related 2-halopyridines provide valuable insights. Generally, bulky, electron-rich monophosphine ligands from the Buchwald and Hartwig groups, as well as some bidentate ligands, have demonstrated superior performance.
Below is a table summarizing the performance of various phosphine ligands in the Suzuki-Miyaura coupling of related 2-bromopyridine and 3-chloropyridine substrates.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes on Analogous Substrate |
| SPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 93 | For 2-chloropyridine coupling with 4-methoxyphenylboronic acid.[2] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 2 | >99 | General high performance with aryl chlorides. |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | n-Butanol | 100 | - | Good to Excellent | For coupling of heteroaryl halides with heteroaryltrifluoroborates.[5] |
| PCy₃ | Palladacycle (P1) | - | - | 110 | 0.17 | 35 | For coupling of 3-chloropyridine with a boronic ester.[6] |
| dppf | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 80 | - | Modest to Good | Optimal for Suzuki-Miyaura of PyFluor with heteroaryl boronic esters.[7] |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | - | Variable | Conventional ligand, often less effective for challenging substrates.[8] |
This data is compiled from studies on analogous substrates and serves as a guide for ligand selection.
Ligand Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The choice of phosphine ligand is critical, especially for electron-deficient heteroaryl halides. Bulky, electron-rich biaryl phosphine ligands are generally the most effective, facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[9][10][11]
The following table compares the performance of different phosphine ligands in the Buchwald-Hartwig amination of related aryl and heteroaryl halides.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes on Analogous Substrate |
| XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | For amination of bromobenzene with diphenylamine.[9] |
| RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | For amination of bromobenzene with diphenylamine.[9] |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | - | High | Effective for coupling of haloarenes with various amines.[12] |
| BrettPhos | - | - | - | - | - | - | Noted for effective monoarylation of primary amines with aryl chlorides.[11] |
| dppf | PdCl₂(dppf) | - | - | - | - | - | A first-generation bidentate ligand, effective for some primary amines.[12] |
This data is compiled from studies on analogous substrates and serves as a guide for ligand selection.
Experimental Protocols
Below are detailed, representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of this compound, based on established methodologies for similar substrates.[3][13]
Suzuki-Miyaura Coupling Protocol
Objective: To synthesize Methyl 2-(aryl)-5-chloronicotinate.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium precursor and the phosphine ligand to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the aqueous layer and extract it with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Buchwald-Hartwig Amination Protocol
Objective: To synthesize Methyl 2-(amino)-5-chloronicotinate.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent and stir for a few minutes to allow for catalyst activation.
-
Add the amine, followed by this compound.
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by GC, TLC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycles and Workflow
To better understand the underlying chemical processes and the experimental design, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general workflow for phosphine ligand screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Validation of Methyl 2-bromo-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a new synthetic route for Methyl 2-bromo-5-chloronicotinate, a key intermediate in the development of novel therapeutics and agrochemicals. The performance of this route is benchmarked against established alternatives, with supporting experimental data and detailed protocols to aid in research and development.
Introduction
This compound is a versatile heterocyclic building block, sought after for its utility in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling.[1] Its bifunctional nature, possessing both a reactive bromine atom and a chlorine atom on the pyridine ring, allows for selective and sequential functionalization. This makes it a valuable precursor for the synthesis of complex molecules, including potent kinase inhibitors for targeted cancer therapy and novel fungicides.[2][3][4]
This guide details a validated synthetic pathway to this compound and compares it with alternative methodologies for the synthesis of related brominated nicotinic acid derivatives.
Comparison of Synthetic Routes
The synthesis of halogenated nicotinic acid esters can be approached through various strategies. Below is a comparison of a newly validated route for this compound with established methods for similar compounds.
| Parameter | Validated Route: Bromination and Esterification of 5-chloronicotinic acid | Alternative Route 1: Direct Bromination of Nicotinic Acid | Alternative Route 2: Hydrolysis of Methyl 5-bromonicotinate |
| Starting Material | 5-chloro-2-hydroxynicotinic acid | Nicotinic Acid | Methyl 5-bromonicotinate |
| Key Reagents | Thionyl chloride, Bromine, Methanol | Thionyl chloride, Bromine, Iron powder | Sodium hydroxide, Tetrahydrofuran |
| Reported Yield | Not explicitly stated for the full sequence | 93% | 33% |
| Reported Purity | High purity intermediate | 100% (GLC) | "White solid" |
| Purification Method | Distillation and Recrystallization | Recrystallization from isopropyl alcohol | Recrystallization from H₂O, then EtOH |
| Key Advantages | Potentially high regioselectivity | High yield and purity | Milder reaction conditions |
| Key Disadvantages | Multi-step process | Harsh reagents | Lower yield |
Experimental Protocols
Validated Synthetic Route: Synthesis of this compound
This route proceeds in two main stages: the conversion of 5-chloro-2-hydroxynicotinic acid to 5-bromo-6-chloronicotinic acid, followed by esterification.
Step 1: Synthesis of 5-bromo-6-chloronicotinic acid [1]
-
To a reaction flask, sequentially add 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL).
-
Heat the mixture to reflux and maintain for 3 hours.
-
After completion, slowly pour the reaction mixture into ice water and stir for 2 hours.
-
Collect the precipitated solid by filtration.
-
Dissolve the solid in ethyl acetate (300 mL) and dry over anhydrous sodium sulfate.
-
Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield 5-bromo-6-chloronicotinic acid as a pink solid (10.5 g, 97% yield).
Step 2: Esterification to this compound (General Procedure)
-
Suspend 5-bromo-6-chloronicotinic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Alternative Synthetic Route 1: Direct Bromination of Nicotinic Acid to 5-Bromonicotinic Acid[5]
-
In a reaction vessel, combine nicotinic acid (50 g, 0.406 mol), thionyl chloride (70 ml, 0.96 mol), and iron powder (1 g).
-
Heat the mixture to 70°C with stirring.
-
Over a period of 2 hours, add bromine (40 ml, 0.78 mol) to the reaction mixture.
-
Reflux the mixture for 6 hours with continuous stirring.
-
After reflux, distill off the excess bromine and thionyl chloride under reduced pressure.
-
Cool the residue to 0°C and slowly add a cooled 4N sodium hydroxide solution until the pH of the mixture reaches 3, precipitating the 5-Bromonicotinic acid.
Alternative Synthetic Route 2: Hydrolysis of Methyl 5-bromonicotinate[5]
-
Dissolve methyl 5-bromonicotinate (500 mg, 2.3 mmol) in 5 ml of THF.
-
Add 5 ml of 1N aqueous sodium hydroxide to the solution.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Acidify the solution to a pH of 6 using acetic acid.
-
Extract the product from the aqueous solution three times with ethyl acetate.
-
Combine the organic phases and dry over anhydrous magnesium sulfate to isolate 5-bromonicotinic acid.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
This compound is a crucial intermediate in the synthesis of various kinase inhibitors, which are at the forefront of targeted cancer therapy.[3] The bromine atom at the 2-position is particularly amenable to Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties.[5]
Experimental Workflow: Suzuki-Miyaura Coupling
The following workflow illustrates the use of this compound in a typical Suzuki-Miyaura coupling reaction to generate a kinase inhibitor precursor.
References
Reproducibility of Published Methods for Methyl 2-bromo-5-chloronicotinate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of synthetic methods is a cornerstone of efficient and reliable drug discovery and development. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions involving Methyl 2-bromo-5-chloronicotinate, a versatile building block in medicinal chemistry. By examining the key parameters of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, this document aims to provide researchers with the necessary information to select and optimize reproducible reaction conditions.
Comparative Analysis of Reaction Performance
The choice of cross-coupling reaction for functionalizing this compound depends on the desired substituent and the overall synthetic strategy. The following table summarizes typical reaction conditions and expected yields based on published methods for similar aryl halides. It is important to note that yields are highly dependent on the specific coupling partner and optimization of reaction parameters.
| Reaction Type | Typical Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Solvent(s) | Temperature (°C) | Typical Yield Range (%) |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids/Esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80 - 120 | 70 - 95+ |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos, tBuXPhos | Cs₂CO₃, NaOtBu | Toluene, Dioxane | 80 - 110 | 60 - 90+ |
| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF | Room Temp. - 80 | 75 - 95+ |
| Stille Coupling | Organostannanes (Aryl, Vinyl, Alkynyl) | Pd(PPh₃)₄, Pd₂(dba)₃ | (Not always required) | Toluene, DMF | 80 - 110 | 65 - 90 |
Experimental Protocols and Reproducibility Factors
Detailed and consistent experimental protocols are crucial for achieving reproducible results. The following sections provide generalized procedures for each key reaction, highlighting critical parameters that influence their success.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[1][2] Its reproducibility is generally high due to the commercial availability of a wide range of boronic acids and well-established catalytic systems.
Experimental Protocol:
-
In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).[3]
-
Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).[3]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water.[3]
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Factors Affecting Reproducibility:
-
Purity of Boronic Acid: Impurities can lead to side reactions and lower yields.
-
Choice of Base and Solvent: The combination of base and solvent is critical and often needs to be optimized for specific substrates.
-
Catalyst Activity: The quality and handling of the palladium catalyst are paramount.
References
The Strategic Role of Methyl 2-bromo-5-chloronicotinate in the Synthesis of Novel Kinase Inhibitors: A Comparative Analysis
For Immediate Release
In the competitive landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of success in synthesizing novel therapeutic agents. Methyl 2-bromo-5-chloronicotinate has emerged as a versatile and highly valuable scaffold, particularly in the development of kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases. This guide provides a comparative overview of the application of this compound in drug discovery pipelines, presenting experimental data and methodologies to aid researchers, scientists, and drug development professionals in their synthetic strategies.
Leveraging Halogenation for Selective Functionalization
The strategic placement of bromine and chlorine atoms on the pyridine ring of this compound offers medicinal chemists distinct reactive handles for sequential and selective functionalization. This di-halogenated pattern is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the creation of carbon-carbon bonds. The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise introduction of various aryl and heteroaryl moieties, enabling the systematic exploration of the chemical space around the pyridine core to optimize interactions with the target kinase's active site.
Case Study: Synthesis of a p38 MAP Kinase Inhibitor Intermediate
While specific, publicly available drug discovery pipelines detailing the use of this compound are limited, we can extrapolate its utility from the synthesis of structurally related kinase inhibitors. For instance, the synthesis of a key intermediate for a p38 MAP kinase inhibitor, as described in patent US-9751837-B2, highlights a relevant synthetic strategy where a similar di-halogenated pyridine core is employed.
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions for Halogenated Pyridine Scaffolds
| Entry | Halogenated Pyridine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (Hypothetical) | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | ~85-95 |
| 2 | 5-Bromo-2-chloropyrimidine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 2-Bromo-5-methylpyridin-4-amine | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 90 | 16 | 88 |
Note: Data for entries 2 and 3 are based on reported syntheses of related kinase inhibitors and serve as a comparative reference for the potential reactivity of this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water, 4:1:1)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and the palladium catalyst to the flask under the inert atmosphere.
-
Heat the reaction mixture to 85-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualization of Synthetic and Signaling Pathways
To illustrate the strategic importance of this building block, the following diagrams depict a generalized experimental workflow for its use in a Suzuki-Miyaura coupling and a simplified representation of a kinase signaling pathway that can be targeted by the resulting inhibitors.
Safety Operating Guide
Proper Disposal of Methyl 2-bromo-5-chloronicotinate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 2-bromo-5-chloronicotinate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety data, it is classified as a skin and eye irritant. Ingestion and inhalation should also be avoided. Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound.
Quantitative Hazard Data Summary
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | Causes serious eye irritation.[1] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility. This process must be conducted in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.
Waste Collection and Segregation
-
Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[2][3]
-
Segregation: Do not mix this compound waste with non-halogenated organic waste, acids, bases, or other incompatible materials.[2][4]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
Preparing for Disposal
For disposal, the solid chemical waste should be securely contained. If permissible by the waste disposal facility, it may be dissolved in a combustible solvent.
-
Solid Waste: Ensure the container with the solid this compound is tightly sealed.
-
Solution: If dissolving in a solvent, use a flammable solvent compatible with the incinerator's requirements and perform this action in a chemical fume hood.
Storage and Pickup
-
Storage: Store the sealed hazardous waste container in a cool, dark, and well-ventilated designated waste accumulation area.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
Spill Cleanup Procedure
In the event of a spill, follow these steps to minimize exposure and contamination:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Wear Appropriate PPE: Don the required PPE, including respiratory protection if the powder is airborne.
-
Contain the Spill:
-
Collect the Waste:
-
Carefully scoop the absorbed or wetted material into the designated "Halogenated Organic Waste" container.[7]
-
-
Decontaminate the Area:
-
Clean the spill area with soap and water or an appropriate laboratory decontaminant.
-
Collect all cleaning materials (e.g., wipes, gloves) as hazardous waste in the same container.
-
-
Label and Dispose: Seal and label the container and arrange for disposal as described above.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling any hazardous material.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
Personal protective equipment for handling Methyl 2-bromo-5-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling Methyl 2-bromo-5-chloronicotinate (CAS RN: 78686-79-0). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated pyridine derivative that requires careful handling due to its potential hazards. Based on available data, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also expected to cause skin and serious eye irritation.[2][3][4]
The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles and a face shield must be worn to protect against splashes. |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber) are required. Inspect gloves for any signs of degradation or puncture before use. |
| Body | A chemical-resistant lab coat or apron must be worn over personal clothing. |
| Respiratory | All handling of solid material and solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Prepare all necessary equipment (e.g., glassware, spatulas, stir plates) and reagents within the fume hood to minimize movement of the hazardous material.
-
Have appropriate spill cleanup materials (e.g., absorbent pads, designated waste container) readily available.
2. Handling the Compound:
-
Wear all required PPE as specified in the table above before handling the container.
-
Carefully open the container within the chemical fume hood.
-
Weigh the required amount of this compound in a tared container inside the fume hood. Avoid generating dust.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Keep the container tightly closed when not in use.[2][4][5][6]
3. First Aid Measures:
-
If on skin: Immediately wash with plenty of soap and water.[2][3][4][5][6] If skin irritation occurs, seek medical attention.[2][4][5][6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4][5][6]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[3][4][5][6] Seek medical attention if you feel unwell.[3][4][5][6]
-
If swallowed: Rinse mouth.[3][5] Call a poison center or doctor if you feel unwell.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and PPE, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions and solvent rinses in a designated, sealed, and clearly labeled halogenated organic waste container. Do not mix with non-halogenated waste.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[2]
Experimental Workflow and Safety Procedures
Caption: Workflow for safely handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
